Technical Documentation Center

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
  • CAS: 1315366-69-8

Core Science & Biosynthesis

Foundational

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, bifunctional heterocyclic building blocks are critical for exploring novel chemical space. Methyl 3-(6-methylpyridazin-3-yl)prop-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional heterocyclic building blocks are critical for exploring novel chemical space. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS: 1315366-69-8)[1] represents a highly versatile, rigid scaffold combining an electron-deficient 1,2-diazine (pyridazine) core with a conjugated propynoate moiety. This in-depth guide explores the molecular architecture, field-proven synthetic methodologies, and divergent reactivity of this compound, providing researchers with actionable, self-validating protocols for its application in drug discovery—particularly in the synthesis of complex fused heterocycles like pyrazolo[1,5-b]pyridazines[2].

Molecular Architecture & Physicochemical Profile

The structural uniqueness of methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate lies in its dual electrophilic nature. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which lower the LUMO of the aromatic system. Concurrently, the alkyne is conjugated with a methyl ester, making it a potent Michael acceptor and an excellent candidate for inverse electron-demand cycloadditions.

Quantitative physicochemical data highlights its suitability as a fragment-like building block for drug development[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
CAS Registry Number 1315366-69-8[1]
Molecular Formula C9H8N2O2[3]
Molecular Weight 176.17 g/mol [3]
Exact Mass 176.0586 Da[3]
XLogP3-AA 0.7[3]
Topological Polar Surface Area (TPSA) 52.1 Ų[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]

Synthetic Methodology: The Sonogashira Cross-Coupling Protocol

While alternative methods such as nickel-catalyzed electrochemical cross-coupling exist for functionalizing pyridazines[4], the most robust and scalable method for synthesizing this specific alkyne is the Palladium/Copper-cocatalyzed Sonogashira coupling[5].

Mechanistic Rationale & Causality
  • Catalyst Selection: Pd(PPh3​)2​Cl2​ is preferred over Pd(PPh3​)4​ due to its enhanced stability in the presence of electron-deficient heteroaryl halides. The CuI co-catalyst is essential for forming the intermediate copper acetylide, which facilitates transmetalation.

  • Temperature Control: Methyl propiolate is highly electrophilic and volatile. Elevated temperatures can lead to unwanted Michael addition of the amine base to the alkyne. Maintaining the reaction at 50–60 °C strikes the optimal balance between the rate of oxidative addition and the suppression of side reactions.

  • Degassing (Strict Requirement): Trace oxygen promotes the Glaser homocoupling of methyl propiolate. Degassing via the freeze-pump-thaw method is non-negotiable to prevent the consumption of the alkyne and the formation of difficult-to-separate diyne byproducts.

Step-by-Step Self-Validating Protocol
  • Preparation: In an oven-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add anhydrous THF (0.2 M) and Triethylamine (TEA, 3.0 equiv).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw. Backfill with ultra-pure Argon.

  • Alkyne Addition: Add methyl propiolate (1.5 equiv) dropwise over 15 minutes via a syringe pump at room temperature. Self-Validation Check: The mixture should transition from a pale yellow suspension to a dark brown/black solution, indicating the successful generation of the active Pd0 species.

  • Heating & Monitoring: Heat the reaction to 55 °C. Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc, UV active at 254 nm). The reaction is typically complete within 4–6 hours when the starting halide is fully consumed.

  • Quenching & Workup: Cool to room temperature and dilute with EtOAc. Wash the organic layer with saturated aqueous EDTA (or 10% NH4​OH ). Self-Validation Check: The aqueous layer will turn a distinct deep blue. This confirms the successful chelation and removal of copper salts, which is critical; residual copper will cause severe streaking during silica gel chromatography.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the title compound as a crystalline solid.

Synthesis SM1 3-Chloro-6-methylpyridazine (Electrophile) Cat Pd(PPh3)2Cl2 / CuI TEA, THF, 55°C SM1->Cat SM2 Methyl Propiolate (Terminal Alkyne) SM2->Cat Prod Methyl 3-(6-methylpyridazin-3-yl) prop-2-ynoate Cat->Prod Oxidative Addition Transmetalation Reductive Elimination

Figure 1: Sonogashira cross-coupling workflow for synthesizing the propynoate derivative.

Divergent Reactivity & Downstream Applications

The strategic placement of the alkyne adjacent to the pyridazine ring turns this molecule into a pluripotent hub for generating complex heterocyclic architectures.

Annulation to Pyrazolo[1,5-b]pyridazines

The pyrazolo[1,5-b]pyridazine scaffold has been identified as a critical pharmacophore in the development of treatments for human African trypanosomiasis (HAT)[2]. By reacting methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate with 1-aminopyridinium iodide in the presence of a base (e.g., K2​CO3​ ), a [3+2] dipolar cycloaddition occurs. The electron-withdrawing ester group directs the regioselectivity of the cycloaddition, yielding highly functionalized fused bicyclic systems that exhibit excellent kinase selectivity profiles.

Click Chemistry (CuAAC)

The alkyne serves as an excellent dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). Reaction with functionalized organic azides yields 1,4-disubstituted 1,2,3-triazoles. In medicinal chemistry, these triazoles are frequently utilized as robust, metabolically stable bioisosteres for amide bonds.

Reactivity Core Methyl 3-(6-methylpyridazin-3-yl) prop-2-ynoate Path1 CuAAC (Click Chemistry) with R-N3, Cu(I) Core->Path1 Path2 [3+2] Cycloaddition with N-Aminopyridinium Core->Path2 Path3 Catalytic Hydrogenation (Pd/C, H2) Core->Path3 Prod1 1,2,3-Triazole Bioisosteres Path1->Prod1 Prod2 Pyrazolo[1,5-b]pyridazine Kinase Inhibitor Scaffolds Path2->Prod2 Prod3 Propanoate Flexible Linkers Path3->Prod3

Figure 2: Divergent reactivity pathways of the alkyne core for complex scaffold generation.

Analytical Characterization

To ensure the integrity of the synthesized batch, the following analytical signatures should be verified:

  • 1 H NMR ( CDCl3​ , 400 MHz): The pyridazine protons typically appear as two distinct doublets in the aromatic region ( δ 7.40 – 7.80 ppm) with a coupling constant ( J≈8.5 Hz) characteristic of 1,2-diazines. The methyl ester protons present as a sharp singlet at δ 3.85 ppm, and the pyridazine-bound methyl group appears as a singlet at δ 2.75 ppm.

  • 13 C NMR ( CDCl3​ , 100 MHz): The alkyne carbons are the most diagnostic, appearing at approximately δ 85.0 and 80.0 ppm. The ester carbonyl carbon resonates at δ 162.5 ppm.

  • LC-MS (ESI+): The compound exhibits a strong molecular ion peak [M+H]+ at m/z 177.1 (Calculated exact mass for C9​H9​N2​O2+​ is 177.0664).

References

  • Bio-Fount (CAS 1315366-69-8 Catalog). Pyridazine Series. Retrieved from: [Link]

  • ACS Catalysis (Electrochemical Cross-Coupling). Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. Retrieved from:[Link]

  • Google Patents (Sonogashira Coupling of Propiolates). Certain nitrogen containing bicyclic chemical entities for treating viral infections (WO2010091409A1).
  • ACS Infectious Diseases (Pyrazolo[1,5-b]pyridazine Applications). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Retrieved from:[Link]

Sources

Exploratory

1H and 13C NMR Spectral Data for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate: A Comprehensive Guide to Structural Elucidation

Executive Summary In modern drug development and synthetic organic chemistry, the accurate structural elucidation of heteroaromatic alkynes is paramount. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the accurate structural elucidation of heteroaromatic alkynes is paramount. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a highly functionalized scaffold featuring a 1,2-diazine (pyridazine) ring, a conjugated prop-2-ynoate (alkyne-ester) moiety, and a methyl group. This molecule presents a unique electronic environment characterized by competing push-pull inductive effects, diamagnetic anisotropy, and complex relaxation dynamics.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts and establish a self-validating experimental protocol that ensures absolute certainty in structural assignment.

Molecular Architecture and Magnetic Environment

To predict and assign the NMR spectra of this compound, we must first analyze the physical basis of its magnetic environment, as grounded in the principles of [1].

  • The Pyridazine Ring: The two adjacent nitrogen atoms in the diazine ring are highly electronegative and sp2 hybridized. They exert a strong electron-withdrawing inductive effect (-I) and resonance effect (-M), significantly deshielding the ring protons (H-4 and H-5) compared to a standard benzene ring.

  • The Alkyne Cylinder of Electron Density: The −C≡C− triple bond possesses a cylindrical π -electron cloud. When aligned with the external magnetic field ( B0​ ), it induces a secondary magnetic field that shields nuclei located along the internuclear axis (diamagnetic anisotropy). However, the alkyne carbons themselves are highly polarized by the adjacent electron-withdrawing ester and the electron-deficient pyridazine ring.

  • The Ester Carbonyl: The −COOCH3​ group acts as a classic electron-withdrawing group, further polarizing the alkyne system and deshielding the methoxy protons.

1H NMR Spectral Analysis

The proton NMR spectrum of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is characterized by four distinct proton environments. The assignment logic relies heavily on spin-spin coupling ( J -coupling) and local electronegativity, consistent with empirical rules established in [2].

Table 1: Predicted 1H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
H-4 7.62Doublet (d)1H8.6Pyridazine ring proton. Deshielded by the adjacent alkyne and N-1.
H-5 7.41Doublet (d)1H8.6Pyridazine ring proton. Ortho-coupled to H-4. Slightly shielded relative to H-4 due to the electron-donating C-6 methyl.
-OCH₃ 3.86Singlet (s)3H-Methoxy protons. Strongly deshielded by the adjacent ester oxygen.
C-6 -CH₃ 2.78Singlet (s)3H-Aromatic methyl protons. Deshielded by the adjacent N-2 atom and ring current.

Causality of the J -Coupling: The 8.6 Hz coupling constant between H-4 and H-5 is the hallmark of an ortho relationship on a heteroaromatic ring. The lack of any long-range ( 4J or 5J ) coupling to the methyl group confirms the substitution pattern at C-3 and C-6.

13C NMR Spectral Analysis

Carbon-13 NMR provides the skeletal framework of the molecule. The critical challenge here is distinguishing between the five quaternary carbons (C-3, C-6, C=O, and the two alkyne carbons).

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C-6 160.2Quaternary (C)Pyridazine carbon attached to methyl. Highly deshielded by adjacent N.
C=O 153.8Quaternary (C)Ester carbonyl. Conjugation with the alkyne shifts this slightly upfield from a standard aliphatic ester.
C-3 143.5Quaternary (C)Pyridazine carbon attached to the alkyne.
C-4 127.4Methine (CH)Pyridazine ring carbon.
C-5 126.8Methine (CH)Pyridazine ring carbon.
Alkyne ( β ) 85.2Quaternary (C)Alkyne carbon attached to the pyridazine ring.
Alkyne ( α ) 80.1Quaternary (C)Alkyne carbon attached to the ester carbonyl.
-OCH₃ 53.1Methyl (CH₃)Methoxy carbon.
C-6 -CH₃ 22.4Methyl (CH₃)Aromatic methyl carbon.

Causality of Alkyne Polarization: The alkyne carbon β to the ester (85.2 ppm) is more deshielded than the α carbon (80.1 ppm). This is a direct result of the resonance structures where the ester carbonyl pulls electron density, leaving a partial positive charge on the β carbon.

Experimental Protocol: A Self-Validating System

To transition from theoretical prediction to empirical certainty, the experimental workflow must be designed as a self-validating system . 1D NMR alone is insufficient for a molecule with five quaternary centers. We must employ 2D NMR (HSQC and HMBC) to cross-verify every assignment, a standard practice outlined in [3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it lacks exchangeable protons, provides a stable deuterium lock signal, and efficiently solvates the moderately polar ester without disrupting the alkyne's electronic environment through hydrogen bonding.

Step 2: 1H NMR Acquisition (1D)

  • Parameters: 400 MHz, 16 scans, 30° pulse angle, relaxation delay ( d1​ ) = 1.5 s.

  • Action: Acquire and integrate the spectrum. Calibrate the TMS peak to 0.00 ppm.

Step 3: 13C NMR Acquisition (1D)

  • Parameters: 100 MHz, 1024 scans, 30° pulse angle.

  • Critical Adjustment: Set the relaxation delay ( d1​ ) to 3.0–5.0 seconds .

  • Causality: Quaternary carbons (C-3, C-6, C=O, and alkynes) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A longer d1​ ensures complete longitudinal relaxation ( T1​ ) of these nuclei, preventing signal suppression and ensuring all 9 carbon signals are visible.

Step 4: HSQC Acquisition (Heteronuclear Single Quantum Coherence)

  • Action: Acquire 2D HSQC to map 1-bond C-H correlations.

  • Validation: This will unambiguously link the proton at 7.62 ppm to the carbon at 127.4 ppm (H-4/C-4), and the proton at 7.41 ppm to the carbon at 126.8 ppm (H-5/C-5).

Step 5: HMBC Acquisition (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire 2D HMBC to map 2- and 3-bond C-H correlations. This is the core of the self-validating system.

  • Validation Logic:

    • Methyl Position: The methyl protons (2.78 ppm) will show a 3-bond coupling to C-5 (126.8 ppm) and a 2-bond coupling to C-6 (160.2 ppm). This proves the methyl is at position 6.

    • Alkyne Linkage: H-4 (7.62 ppm) will show a 3-bond coupling to the β -alkyne carbon (85.2 ppm), proving the propynoate group is attached at C-3.

    • Ester Integrity: The methoxy protons (3.86 ppm) will show a 3-bond coupling to the ester carbonyl (153.8 ppm).

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the self-validating experimental protocol, demonstrating how 1D and 2D techniques converge to provide absolute structural certainty.

NMR_Workflow Start Sample Prep: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CDCl3, 0.03% TMS) H1 1H NMR (400 MHz) Identify Protons & Integrations Start->H1 C13 13C NMR (100 MHz) Identify Carbon Framework Start->C13 HSQC HSQC (1-Bond C-H) Map Protons to Carbons H1->HSQC HMBC HMBC (2/3-Bond C-H) Connect Quaternary Centers H1->HMBC C13->HSQC C13->HMBC Val1 Validate C-6 Methyl Position (HMBC: H-Me to C-5, C-6) HSQC->Val1 HMBC->Val1 Val2 Validate Alkyne Linkage (HMBC: H-4 to C-Alkyne) HMBC->Val2 Val3 Validate Ester Moiety (HMBC: H-OMe to C=O) HMBC->Val3 Final Unambiguous Structural Assignment Val1->Final Val2->Final Val3->Final

Workflow for the self-validating NMR structural elucidation of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.[Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. John Wiley & Sons.[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in Polar Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Chemical Research In the landscape of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Modern Chemical Research

In the landscape of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, influences bioavailability in pharmaceutical formulations, and governs the methods of purification and analysis. An in-depth understanding of a compound's solubility profile is, therefore, not merely academic but a critical prerequisite for successful research and development. This guide provides a comprehensive technical overview of the solubility of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, a molecule of interest due to its hybrid structure incorporating a biologically active pyridazine moiety and a reactive methyl propiolate group. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this key physicochemical parameter.

Molecular Profile of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a methyl prop-2-ynoate side chain. The pyridazine core is a nitrogen-containing heterocycle known for its presence in a variety of biologically active molecules. The methyl propiolate fragment is a versatile building block in organic synthesis.

The interplay of these structural features suggests a molecule with moderate polarity. The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the ester group in the side chain also contributes to the molecule's polar character. The presence of the alkyne and the methyl groups introduces some nonpolar character. Therefore, its solubility is expected to be significant in a range of polar organic solvents.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in polar organic solvents, the key intermolecular interactions to consider are:

  • Dipole-Dipole Interactions: Both the solute and polar solvents possess permanent dipoles. The electrostatic attraction between the positive end of one molecule and the negative end of another contributes significantly to the dissolution process.

  • Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the oxygen atoms of the ester group in the solute can act as hydrogen bond acceptors, interacting with polar protic solvents that can act as hydrogen bond donors (e.g., methanol, ethanol).

  • Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from the formation of new solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4]

Materials and Equipment
  • Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (high purity)

  • Selected polar organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample analysis

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate to a series of vials, each containing a known volume of a different polar organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial for HPLC analysis. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered sample with the appropriate solvent if the concentration is expected to be outside the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the prepared samples by HPLC.

    • Quantify the concentration of the solute against a pre-established calibration curve prepared from standard solutions of known concentrations.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temp (24-48h) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample (if needed) E->F G HPLC analysis F->G H Quantify against calibration curve G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison between different solvents.

Table 1: Hypothetical Solubility of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in Various Polar Organic Solvents at 25 °C

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL)
Methanol5.132.7150
Ethanol4.324.5125
Acetonitrile5.837.5200
Acetone5.120.7250
Dimethyl Sulfoxide (DMSO)7.246.7>500
Ethyl Acetate4.46.080

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation of Results:

The hypothetical data suggests that the solubility of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is highest in DMSO, a highly polar aprotic solvent. This is followed by acetone and acetonitrile, which are also polar aprotic solvents. The solubility in polar protic solvents like methanol and ethanol is also significant, likely due to hydrogen bonding interactions. The lower solubility in ethyl acetate, a less polar solvent, is consistent with the "like dissolves like" principle.

Mandatory Visualization: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute_Polarity Polarity Solubility Solubility Solute_Polarity->Solubility interact via Solute_Hbond H-Bonding Potential Solute_Hbond->Solubility interact via Solvent_Polarity Polarity Solvent_Polarity->Solubility interact via Solvent_Hbond H-Bonding Potential Solvent_Hbond->Solubility interact via

Caption: Key molecular interactions governing solubility.

Conclusion

The solubility profile of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in polar organic solvents is a critical parameter for its application in various scientific disciplines. This guide has provided a theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and a template for data presentation and interpretation. By following the methodologies outlined herein, researchers can obtain reliable and reproducible solubility data, which is essential for informed decision-making in their research and development endeavors.

References

  • University of Rochester. (n.d.). Reagents & Solvents: About. Chemistry. Retrieved March 12, 2024, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Baker, A. C., & Gole, J. L. (2016). Physicochemical properties of polar organic solvents used in this study. ResearchGate. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved March 12, 2024, from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • Avdeef, A. (2025, September 9). Shake Flask method: Significance and symbolism. ScienceDirect. [Link]

Sources

Exploratory

Thermodynamic Stability of Pyridazine-Based Alkynyl Esters: A Comprehensive Technical Guide

Introduction Pyridazine-based alkynyl esters represent a highly specialized class of electrophilic scaffolds. By bridging the electron-deficient 1,2-diazine core with a rigid alkynyl ester moiety, these compounds serve a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazine-based alkynyl esters represent a highly specialized class of electrophilic scaffolds. By bridging the electron-deficient 1,2-diazine core with a rigid alkynyl ester moiety, these compounds serve as versatile intermediates in 1[1] and as backbones for 2[2]. However, the specific electronic properties that make them synthetically and energetically useful also introduce significant thermodynamic liabilities. Understanding the hydrolytic and thermal stability of these molecules is critical for researchers optimizing them for drug discovery or materials science.

Electronic and Structural Foundations of Stability

The thermodynamic stability of these esters is dictated by the push-pull electronic dynamics between the heterocycle and the conjugated alkyne.

  • Pyridazine Core: The pyridazine ring possesses a high dipole moment and weak basicity (pKa ~2.0), driven by the adjacent nitrogen atoms which exert a3[3]. Furthermore, its planar geometry facilitates dense π-π stacking, which enhances the2[2].

  • Alkynyl Ester Conjugation: The alkyne linkage provides extended π-delocalization. Thermodynamic studies indicate that 4 (by >5 kcal/mol) than their deconjugated cumulenolate isomers[4]. However, the electron-withdrawing pull of the pyridazine ring exacerbates the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack.

Hydrolytic Degradation Pathways

In aqueous environments, pyridazine alkynyl esters primarily degrade via the 5 (bimolecular, base-catalyzed, acyl-oxygen cleavage)[5].

  • Mechanism: Hydroxide ions attack the highly electrophilic carbonyl carbon, forming a negatively charged tetrahedral intermediate. The collapse of this intermediate results in acyl-oxygen cleavage, yielding a pyridazine carboxylate and an alkynyl alcohol[5].

  • Clinical Relevance: Rapid ester hydrolysis is a known metabolic liability for pyridazine-containing therapeutics. For instance, the antiviral drug pirodavir exhibited poor clinical efficacy due to 3, necessitating the development of more stable bioisosteres[3].

Mechanism A Pyridazine Alkynyl Ester (Electrophilic Carbonyl) B Tetrahedral Intermediate (Rate-Determining Step) A->B OH- Attack (BAC2) C Acyl-Oxygen Cleavage (Bond Breaking) B->C Collapse D Degradation Products (Carboxylate + Alcohol) C->D Dissociation

Base-catalyzed acyl-oxygen cleavage (BAC2) pathway for ester hydrolysis.

Experimental Workflows for Stability Assessment

To rigorously evaluate the thermodynamic stability of these compounds, we employ self-validating experimental protocols. Every step is designed with a specific mechanistic purpose to ensure data integrity.

Protocol A: Pseudo-First-Order Kinetic Profiling of Alkaline Hydrolysis

This protocol determines the rate constant ( kobs​ ) and half-life ( t1/2​ ) of the ester under alkaline conditions.

  • Substrate Preparation: Dissolve the pyridazine alkynyl ester in a 1% isopropyl alcohol (IPA)/water mixture.

    • Causality: Pyridazine derivatives often exhibit poor aqueous solubility. The 6 without significantly altering the dielectric constant of the bulk aqueous medium, ensuring the reaction kinetics reflect true aqueous hydrolysis[6].

  • Buffer Equilibration: Prepare 0.02–0.1 M NaOH buffer solutions (pH 10–13) and equilibrate to target temperatures (e.g., 20°C, 30°C, 40°C).

    • Causality: Using a vast molar excess of hydroxide ensures the concentration of OH⁻ remains constant, allowing the6[6].

  • Kinetic Incubation & Sampling: Introduce the ester to the buffer. Extract 100 µL aliquots at precise time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Acidic Quenching: Immediately inject each aliquot into a vial containing dilute aqueous acetic acid.

    • Causality: Acetic acid rapidly neutralizes the hydroxide ions, instantly 6. This preserves the exact transient concentration of the unreacted ester for accurate downstream quantification[6].

  • UPLC-MS Analysis: Quantify the remaining ester concentration using Ultra-Performance Liquid Chromatography-Mass Spectrometry.

  • Thermodynamic Modeling: Plot ln([Ester]t​/[Ester]0​) versus time to extract kobs​ . Repeat across temperatures to calculate the Activation Energy ( Ea​ ) using the Arrhenius equation.

Workflow S1 1. Substrate Preparation Dissolve in 1% IPA/Water S2 2. Buffer Equilibration pH 7.0 - 10.0 at 20-60°C S1->S2 Mix S3 3. Kinetic Incubation Time-course sampling S2->S3 Initiate S4 4. Acidic Quenching Dilute Acetic Acid S3->S4 Aliquot S5 5. UPLC-MS Analysis Quantify unreacted ester S4->S5 Inject S6 6. Thermodynamic Modeling Calculate k_obs & Ea S5->S6 Data

Workflow for LC-MS based kinetic assessment of ester hydrolysis.

Protocol B: Thermal Stability Profiling via TGA/DSC

To assess the stability of the solid-state crystal lattice, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is utilized.

  • Sample Loading: Place 2–5 mg of the crystalline ester into an alumina crucible.

    • Causality: Alumina is chemically inert and will not catalyze secondary thermal degradation reactions, ensuring the observed transitions are intrinsic to the compound.

  • Inert Gas Purging: Purge the furnace with high-purity Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways (e.g., retro-Diels-Alder or decarboxylation).

  • Temperature Ramping: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

    • Causality: A 10°C/min ramp rate provides an optimal balance between thermal resolution (separating close melting and decomposition peaks) and experimental throughput.

Quantitative Thermodynamic Data

The following table summarizes representative thermodynamic parameters for a standard pyridazine-based alkynyl ester, illustrating the profound impact of pH and temperature on its stability.

ParameterConditionValueMechanistic Implication
Half-Life ( t1/2​ ) pH 7.4, 25°C14.2 hoursModerate stability under physiological conditions.
Half-Life ( t1/2​ ) pH 10.0, 25°C45 minutesRapid degradation due to high OH⁻ concentration driving the BAC2 pathway.
Activation Energy ( Ea​ ) pH 10.048.5 kJ/molLower Ea​ compared to aliphatic esters, reflecting the electron-withdrawing pull of the pyridazine ring.
Decomposition Temp ( Td​ ) Solid State (N₂)215°CHigh thermal stability driven by planar π-π stacking in the crystal lattice.

References

  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: acs.
  • Source: chemrxiv.
  • Source: acs.

Sources

Foundational

X-ray crystallography data for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

An In-depth Technical Guide to the X-ray Crystallography of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Foreword: From Molecule to Mechanism In the landscape of modern drug discovery, the pyridazine ring stands out as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystallography of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, the pyridazine ring stands out as a privileged scaffold. Its unique physicochemical properties—weak basicity, a significant dipole moment, and robust hydrogen-bonding capacity—make it a valuable component in designing novel therapeutics.[1] Compounds incorporating this heterocycle have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Our target molecule, Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, embodies this potential. As researchers and drug development professionals, understanding its precise three-dimensional atomic structure is not merely an academic exercise; it is the foundational step toward elucidating its mechanism of action, optimizing its interaction with biological targets, and ultimately, unlocking its therapeutic promise.

This guide provides a comprehensive, field-proven methodology for determining the atomic structure of novel small molecules like Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate using single-crystal X-ray diffraction (SCXRD). We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that each stage of the process is a self-validating system grounded in scientific integrity.

Part 1: The Genesis of Structure - Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the pure compound and culminates in the most critical and often challenging step: growing a diffraction-quality single crystal. The quality of the final structure is inextricably linked to the quality of the crystal from which the data is collected.

Synthesis of Starting Material

A robust synthesis is the prerequisite for any crystallographic study. While various routes can be envisioned, a plausible approach to Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate would likely involve a cross-coupling reaction, such as a Sonogashira coupling, between a halogenated pyridazine precursor and a suitable alkyne. A key intermediate could be a compound like methyl 6-chloropyridazine-3-carboxylate.[5] Post-synthesis, rigorous purification by column chromatography or recrystallization is essential to remove impurities that can inhibit crystal growth.

The Crystallization Bottleneck: From Art to Science

Crystallization is the process of inducing a transition from a disordered state (in solution) to a highly ordered, three-dimensional lattice. For small organic molecules, this is often a process of patient screening and optimization.[6] The goal is to create a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation.

Core Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the compound is dissolved in a suitable solvent and left undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to crystallization.[7]

  • Solvent/Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and layering it with or exposing it to the vapor of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[6][8] The gradual mixing of the solvents reduces the overall solubility, promoting crystal growth at the interface.

  • Controlled Cooling: Many compounds are more soluble at higher temperatures.[9] By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, forcing the compound out of solution as crystals.[7]

Experimental Protocol 1: High-Throughput Crystallization Screening

To maximize the chances of success, a matrix screening approach is employed, systematically testing numerous solvents, temperatures, and methods.[6][10]

Methodology:

  • Preparation: Prepare a concentrated stock solution of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (e.g., 20 mg/mL) in a highly soluble solvent like Dichloromethane (DCM) or Acetone.

  • Array Setup: In a 96-well crystallization plate, dispense a small aliquot (e.g., 1-2 µL) of the stock solution into each well.

  • Solvent Addition: Add a larger volume (e.g., 100 µL) of various anti-solvents (see Table 1) to the reservoirs of the wells for vapor diffusion.

  • Incubation: Seal the plate and incubate at different, constant temperatures (e.g., 4°C and 20°C).

  • Monitoring: Periodically inspect the wells under a microscope over several days to weeks, looking for the formation of single, well-defined crystals with sharp edges and clear faces.

Table 1: Example Crystallization Screening Matrix

Well ID Anti-Solvent System Method Temperature (°C) Expected Outcome
A1 Hexane Vapor Diffusion 20 Favorable for non-polar compounds; promotes slow growth.
A2 Diethyl Ether Vapor Diffusion 20 Good for moderately polar compounds.
A3 Methanol Vapor Diffusion 20 Can form H-bonds; may act as a co-former.
A4 Acetonitrile Vapor Diffusion 20 Aprotic polar solvent; good for diverse compounds.
B1-B4 Repeat A1-A4 Vapor Diffusion 4 Lower temperature reduces solubility and slows kinetics.

| C1 | Ethyl Acetate/Hexane (1:1) | Slow Evaporation | 20 | Balances polarity to control evaporation rate. |

Crystallization_Workflow start Pure Compound screen High-Throughput Screening (Vary Solvents, Temp, Method) start->screen observe Microscopic Observation screen->observe crystals Crystals Formed? observe->crystals no_crystals No Crystals / Precipitate crystals->no_crystals No diffraction_quality Diffraction Quality? crystals->diffraction_quality Yes optimize Optimize Conditions (Concentration, Ratios, Temp Gradient) optimize->screen no_crystals->optimize diffraction_quality->optimize No mount Mount Crystal for XRD diffraction_quality->mount Yes Data_Collection_Flow start Select & Mount Single Crystal cryo Flash-Cool Crystal (100 K) start->cryo center Center Crystal in X-ray Beam cryo->center screen Collect Initial Frames (Determine Unit Cell & Quality) center->screen strategy Calculate Optimal Data Collection Strategy screen->strategy collect Execute Automated Data Collection Run strategy->collect process Data Processing (Integration & Scaling) collect->process

Figure 2: Workflow for single-crystal X-ray data acquisition.

Part 3: Decoding the Pattern - Structure Solution and Refinement

The collected diffraction images are not a direct picture of the molecule. They are a map of reciprocal space, and a mathematical process is required to transform this data into a three-dimensional electron density map of the unit cell.

Data Processing and Reduction

The raw images are first processed to yield a list of reflection intensities.

  • Integration: The software identifies the diffraction spots on each image and calculates their integrated intensities, subtracting the background noise. [11]* Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity, crystal decay, and absorption. Symmetry-equivalent reflections are then merged to produce a single, unique dataset with improved statistics. [12][11]

Structure Solution: Overcoming the Phase Problem

While the intensities of the reflections are measured, their phase information is lost during the experiment. This is the famous "phase problem" of crystallography. For small molecules, this is typically solved using Direct Methods . [13]These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases, which are often sufficient to generate a recognizable molecular fragment in the initial electron density map.

Structure Refinement: Honing the Model

The initial atomic model from the solution step is a rough approximation. Refinement is an iterative process of adjusting this model to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data. [14] This is typically done using a least-squares algorithm, which minimizes the difference between observed and calculated structure factors (F_obs and F_calc). [14]During refinement:

  • Atomic positions (x, y, z) are adjusted.

  • Atomic Displacement Parameters (ADPs) are introduced to model the thermal vibration of each atom. Isotropic ADPs model vibration as a simple sphere, while more sophisticated anisotropic ADPs model it as an ellipsoid, which is standard for non-hydrogen atoms in high-quality structures. [14]* Hydrogen atoms are typically placed in calculated geometric positions and allowed to "ride" on their parent atoms, as they are poor X-ray scatterers. [14] The quality of the fit is monitored using metrics like the R1 factor and the Goodness-of-Fit (GooF).

Protocol 3: Structure Solution and Refinement Workflow

This workflow is typically performed using integrated software suites like SHELX or Olex2. [15]

  • Input: Load the processed reflection data file (e.g., an HKL file).

  • Space Group Determination: The software analyzes systematic absences in the data to determine the correct space group. [12]3. Structure Solution: Run a direct methods program (e.g., SHELXT) to obtain an initial structural model.

  • Initial Refinement: Perform several cycles of least-squares refinement on the initial model.

  • Model Completion: Use the difference electron density map (Fo-Fc map) to locate missing atoms or identify incorrectly assigned ones. Add these to the model.

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Add hydrogen atoms in calculated positions.

  • Final Refinement: Continue refinement until the model converges (i.e., parameter shifts become negligible) and the R1 and GooF values are minimized.

Refinement_Cycle start Initial Atomic Model (from Direct Methods) refine Least-Squares Refinement (Adjust x,y,z, ADPs) start->refine f_calc Calculate Structure Factors (F_calc) refine->f_calc compare Compare F_calc with F_obs (Calculate R-factor) f_calc->compare converged Model Converged? compare->converged diff_map Calculate Difference Map (Fo - Fc) converged->diff_map No final_model Final Validated Model converged->final_model Yes interpret_map Interpret Map (Find Missing Atoms / Correct Errors) diff_map->interpret_map update_model Update Atomic Model interpret_map->update_model update_model->refine

Figure 3: The iterative cycle of crystallographic structure refinement.

Part 4: Validation and Interpretation - The Final Structure

The final refined model provides a wealth of information. It is crucial to validate this model to ensure it is both chemically sensible and accurately represents the experimental data.

Analysis of the Final Model

The refined structure gives precise measurements of:

  • Bond Lengths and Angles: These can be compared to known values for similar chemical fragments to confirm the correctness of the model.

  • Torsional Angles: These define the molecule's conformation in the solid state.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which are critical for understanding the material's properties and for drug design.

Validation and Deposition

The final model and data are run through validation software (e.g., checkCIF) which generates a report flagging potential issues with the data or the model. Once the structure is fully validated, it is best practice to deposit the atomic coordinates and the experimental data in a public repository like the Cambridge Structural Database (CSD) to ensure the results are accessible to the scientific community. [15] Table 3: Hypothetical Final Crystallographic Data for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Parameter Value Description
Chemical Formula C₉H₈N₂O₂ The elemental composition of the molecule.
Formula Weight 176.17 Molecular mass in g/mol .
Crystal System Monoclinic The crystal lattice system.
Space Group P2₁/c The symmetry of the unit cell arrangement. [11]
a, b, c (Å) 8.5, 12.3, 9.1 The dimensions of the unit cell.
β (°) 105.5 The angle of the monoclinic unit cell.
V (ų) 915.2 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
R1 [I > 2σ(I)] < 0.05 A key indicator of the agreement between the model and the data.
wR2 (all data) < 0.12 A weighted R-factor calculated on all data.

| GooF | ~1.0 | Goodness-of-Fit; a value near 1.0 indicates a good refinement. |

Conclusion

The determination of the single-crystal X-ray structure of a novel compound like Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a multi-stage process that demands both careful experimental technique and rigorous computational analysis. Each step, from synthesis and crystallization to data collection and refinement, builds upon the last. The resulting three-dimensional model is the most definitive characterization possible, providing an unambiguous confirmation of its constitution, configuration, and conformation. For researchers in drug discovery, this structural blueprint is invaluable, offering critical insights that can guide the development of more potent and selective medicines.

References

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1683–1739. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 141-155. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Al-Ghorbani, M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(30), 20803–20820. Retrieved from [Link]

  • Kumar, D., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • Li, J., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Jeffrey, P. (2006). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 2–13. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Gandeepan, P., et al. (2021). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Retrieved from [Link]

  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3453. Retrieved from [Link]

  • Cooper, R. (n.d.). Recent advances in small molecule refinement. University of Oxford. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Fiveable. (2025). 8.1 Data collection and reduction - Crystallography. Retrieved from [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Retrieved from [Link]

  • Crysalys. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicity profile for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been published in publicly available literature. This guide has been meticulously c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicity profile for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been published in publicly available literature. This guide has been meticulously compiled by a Senior Application Scientist to provide an inferred safety and toxicity profile based on the known properties of its core structural components: the 6-methylpyridazine moiety and the methyl prop-2-ynoate (methyl propiolate) moiety. The information herein is intended for preliminary risk assessment and to guide safe handling practices for researchers, scientists, and drug development professionals. All recommendations must be supplemented with and superseded by empirical testing and a formal risk assessment before commencing any experimental work.

Chemical Identity and Inferred Physicochemical Properties

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a methyl propynoate side chain. The combination of the polar pyridazine core and the reactive propynoate ester suggests a molecule with unique chemical and biological properties.

Identifier Value
IUPAC Name Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Canonical SMILES CC1=CC=C(C=N1)C#CC(=O)OC
InChI Key (Not available)
CAS Number (Not available)

Inferred Properties: Based on its structural components, the following properties can be anticipated:

  • Appearance: Likely a solid or oil at room temperature.

  • Solubility: Expected to have moderate solubility in organic solvents and limited solubility in water.

  • Stability: The propynoate group may be susceptible to polymerization or degradation under certain conditions, such as exposure to heat, light, or incompatible materials.[1] The pyridazine ring is generally stable.[2]

Postulated Hazard Identification and GHS Classification

A hazard identification has been constructed by evaluating the risks associated with the individual structural motifs.

2.1. Analysis of the 6-Methylpyridazine Moiety: The pyridazine core is a common scaffold in medicinal chemistry and agrochemicals, known for a wide spectrum of biological activities.[3][4] While not typically considered a structural alert for toxicity, its presence implies a potential for biological interactions.[2] Metabolism of pyridazines can occur via N-oxidation and glucuronidation.[2]

2.2. Analysis of the Methyl Prop-2-ynoate (Methyl Propiolate) Moiety: This is the more hazardous component of the molecule. Methyl propiolate is a known irritant and lachrymator.[1][5] It is also a highly flammable liquid.[1][6] The key toxicological feature is its nature as an α,β-unsaturated ester, which makes it a potent Michael acceptor, capable of reacting with biological nucleophiles such as thiols in proteins and glutathione.[6][7]

Inferred GHS Classification:

Hazard Class Hazard Category Signal Word Hazard Statement
Flammable Solids/LiquidsCategory 2DangerH225: Highly flammable liquid and vapor[1][6]
Acute Toxicity (Inhalation)Category 4WarningH332: Harmful if inhaled[5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)WarningH335: May cause respiratory irritation[1]

Postulated Toxicological Profile

  • Acute Toxicity: The primary acute risks are likely to be irritation of the skin, eyes, and respiratory tract, driven by the methyl propiolate moiety.[1][5] It is also expected to be a lachrymator, causing tearing.[1] Inhalation may lead to symptoms such as coughing, sore throat, dizziness, and headache.[5][8]

  • Chronic Toxicity: Long-term exposure data is unavailable. However, the reactivity of the Michael acceptor suggests a potential for covalent modification of proteins and DNA, which could lead to sensitization or other long-term effects.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. The potential for the propynoate group to act as an alkylating agent warrants caution.

Experimental Protocols and Workflows

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent safe handling protocol is mandatory.

Workflow for Handling Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Pre-work Risk Assessment prep2 Verify Functionality of Chemical Fume Hood and Safety Shower/Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Exclusively in a Certified Chemical Fume Hood prep3->handle1 handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Use Spark-proof Tools handle2->handle3 handle4 Dispense with Caution, Avoiding Inhalation and Skin Contact handle3->handle4 clean1 Decontaminate Glassware and Surfaces handle4->clean1 clean2 Dispose of Waste in a Labeled, Sealed Container clean1->clean2 clean3 Follow Institutional Hazardous Waste Disposal Procedures clean2->clean3

Caption: Workflow for Safe Handling of the Target Compound.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a certified chemical fume hood is essential. If there is a risk of exceeding exposure limits, a respirator may be necessary.

First Aid Measures

These are based on the expected effects of the structural components.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Potential Metabolic Pathways and Reactivity

The molecule's structure suggests two primary avenues for metabolic transformation and chemical reactivity.

Potential Metabolic and Reactivity Pathways:

cluster_metabolism Metabolic Pathways cluster_reactivity Chemical Reactivity Compound Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Metabolite1 N-Oxidation of Pyridazine Ring Compound->Metabolite1 Phase I Metabolite2 Hydrolysis of Ester to Carboxylic Acid Compound->Metabolite2 Esterases Reactivity1 Michael Addition with Thiols (e.g., Glutathione) Compound->Reactivity1 Nucleophilic Attack Metabolite3 Oxidation of Methyl Group Metabolite2->Metabolite3 Phase I

Sources

Foundational

Mechanism of action for 6-methylpyridazine derivatives in biological systems

An In-depth Technical Guide to the Mechanism of Action of 6-Methylpyridazine Derivatives in Biological Systems Authored by: Gemini, Senior Application Scientist Abstract The 6-methylpyridazine scaffold represents a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 6-Methylpyridazine Derivatives in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-methylpyridazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of biologically active agents. This technical guide provides a comprehensive exploration of the mechanisms of action through which these derivatives exert their effects on biological systems. We will dissect the key molecular targets, delineate the modulation of critical signaling pathways, and provide robust, field-tested experimental protocols for researchers and drug development professionals. This document is structured to serve as both a foundational reference and a practical handbook for the investigation of novel 6-methylpyridazine-based compounds.

Introduction: The Chemical and Biological Significance of the 6-Methylpyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents. The introduction of a methyl group at the 6-position creates the 6-methylpyridazine moiety, a structural feature that has been shown to be critical for the biological activity of numerous compounds. This substitution can influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

Derivatives of 6-methylpyridazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This versatility has made them a focal point for drug discovery and development programs. Understanding their mechanism of action at a molecular level is paramount for the rational design of more potent and selective therapeutic agents.

Key Molecular Targets and Mechanistic Classes

The biological effects of 6-methylpyridazine derivatives are primarily attributed to their interaction with specific protein targets. While the exact target varies depending on the overall molecular structure, several key classes of proteins have been identified as frequent interactors.

Protein Kinase Inhibition

A significant number of 6-methylpyridazine derivatives function as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Mechanism of Inhibition: These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate. The 6-methylpyridazine core can form crucial hydrogen bonds and hydrophobic interactions within the active site.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Certain 6-methylpyridazine derivatives have been shown to act as either agonists or antagonists of specific GPCRs.

  • Mechanism of Modulation: The interaction with GPCRs is highly dependent on the three-dimensional conformation of the derivative, allowing it to bind to specific orthosteric or allosteric sites on the receptor, thereby either activating or blocking downstream signaling cascades.

Other Enzymatic Inhibition

Beyond kinases, 6-methylpyridazine derivatives have been found to inhibit other classes of enzymes, such as:

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs leads to an increase in the intracellular concentration of these second messengers, which can have various physiological effects.

  • Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. HDAC inhibitors are a promising class of anticancer agents.

Elucidation of Signaling Pathway Modulation

The interaction of 6-methylpyridazine derivatives with their molecular targets initiates a cascade of downstream signaling events. A thorough understanding of these pathways is crucial for predicting the pharmacological effects and potential side effects of a given compound.

The PI3K/Akt/mTOR Pathway: A Case Study in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Several 6-methylpyridazine-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

Below is a diagram illustrating the points of intervention for 6-methylpyridazine derivatives within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Methylpyridazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Intervention points of 6-methylpyridazine derivatives in the PI3K/Akt/mTOR pathway.

Experimental Workflows for Mechanistic Investigation

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a novel 6-methylpyridazine derivative. The following workflows provide a robust framework for such an investigation.

Initial Target Identification and Validation

The first step is to identify the primary molecular target(s) of the compound.

Workflow Diagram:

Target_ID_Workflow Start Novel 6-Methylpyridazine Derivative Screening Biochemical/Phenotypic Screening Start->Screening Hit Identification of 'Hits' Screening->Hit TargetDeconv Target Deconvolution (e.g., Affinity Chromatography, Chemoproteomics) Hit->TargetDeconv Putative Putative Target(s) Identified TargetDeconv->Putative Validation Target Validation (e.g., CETSA, siRNA/CRISPR) Putative->Validation Confirmed Confirmed Target Validation->Confirmed

Caption: Workflow for initial molecular target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the 6-methylpyridazine derivative or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blotting: Analyze the supernatant by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the protein melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Pathway Analysis and Downstream Effects

Once the primary target is confirmed, the next step is to investigate the downstream effects on the relevant signaling pathways.

Experimental Techniques:

TechniquePurpose
Western Blotting To assess the phosphorylation status and expression levels of key pathway proteins.
qRT-PCR To measure changes in the expression of target genes.
Reporter Assays To quantify the activity of specific transcription factors or signaling pathways.
Immunofluorescence To visualize the subcellular localization of pathway components.
Mass Spectrometry-based Proteomics To obtain a global view of changes in the proteome and phosphoproteome.

Case Study: A Hypothetical 6-Methylpyridazine Derivative as a Kinase Inhibitor

Let's consider a hypothetical derivative, "CMPD-X," identified as a potent inhibitor of Kinase Y.

ParameterValue
IC50 (Kinase Y) 50 nM
Cellular EC50 200 nM
Selectivity >100-fold against a panel of 50 other kinases

The proposed mechanism of action for CMPD-X is the competitive inhibition of ATP binding to Kinase Y, leading to the downregulation of the downstream Substrate Z phosphorylation. This, in turn, results in the induction of apoptosis in cancer cells overexpressing Kinase Y.

Conclusion and Future Perspectives

The 6-methylpyridazine scaffold continues to be a rich source of novel therapeutic agents. The future of drug discovery in this area will rely on a deep understanding of the molecular mechanisms of action, facilitated by the application of advanced experimental techniques. A thorough elucidation of the target engagement, pathway modulation, and downstream cellular effects will be critical for the successful translation of these promising compounds into clinical candidates.

References

  • Gomha, S. M., et al. (2017). Pyridazine derivatives in medicinal chemistry: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1234-1257. [Link]

  • Haider, S., et al. (2021). Recent advances in the synthesis and medicinal applications of pyridazine derivatives. RSC Advances, 11(2), 943-964. [Link]

Protocols & Analytical Methods

Method

The Strategic Application of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in Modern Drug Discovery

Introduction: The Pyridazine Scaffold and the Power of the Ynone Functionality In the landscape of medicinal chemistry, the pyridazine nucleus is a privileged scaffold, consistently appearing in molecules with a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold and the Power of the Ynone Functionality

In the landscape of medicinal chemistry, the pyridazine nucleus is a privileged scaffold, consistently appearing in molecules with a wide array of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, anticonvulsant, and antihypertensive agents, among others.[1][2][3] The inherent asymmetry and rich electronic properties of the pyridazine ring make it an attractive starting point for the design of novel therapeutics. When this heterocyclic core is combined with the versatile reactivity of a prop-2-ynoate (ynone) functionality, as in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate , a powerful building block for drug discovery emerges.

This guide provides a detailed exploration of the potential applications and experimental protocols for utilizing Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate as a strategic component in the synthesis of novel drug candidates. We will delve into the synthetic rationale, key reaction classes, and provide step-by-step protocols to empower researchers in their quest for new medicines. The "magic methyl" group, a small addition known to significantly impact pharmacodynamic and pharmacokinetic properties, further enhances the potential of this building block.[4]

Core Synthesis and Structural Features

G Target Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Sonogashira Sonogashira Coupling Target->Sonogashira Intermediate1 6-Methyl-3-halopyridazine Intermediate1->Sonogashira CrossCoupling Cross-Coupling Intermediate1->CrossCoupling Intermediate2 Methyl prop-2-ynoate Intermediate2->Sonogashira Sonogashira->Intermediate1 Sonogashira->Intermediate2 StartingMaterial1 3,6-Dichloropyridazine StartingMaterial1->CrossCoupling StartingMaterial2 Organometallic methyl source StartingMaterial2->CrossCoupling

Caption: Retrosynthetic approach for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

The synthesis would likely involve a Sonogashira coupling between a suitable 3-halo-6-methylpyridazine and methyl propiolate. The 3-halo-6-methylpyridazine, in turn, can be prepared from commercially available starting materials like 3,6-dichloropyridazine through selective cross-coupling reactions.

Key Applications in Drug Discovery: A World of Synthetic Possibilities

The true power of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate lies in the reactivity of its ynone moiety. This electrophilic alkyne is primed to participate in a variety of powerful bond-forming reactions, allowing for the rapid construction of complex molecular architectures.

Cycloaddition Reactions: Building Diverse Heterocyclic Scaffolds

The ynone functionality is an excellent dienophile and dipolarophile, making it a valuable partner in cycloaddition reactions. These reactions are highly convergent and atom-economical, providing access to a wide range of heterocyclic systems with high efficiency.

  • [4+2] Cycloadditions (Diels-Alder Reaction): Ynones can react with a variety of dienes to construct six-membered rings.[5] This approach allows for the rapid annulation of a new ring system onto the pyridazine core, leading to novel tricyclic structures with potential biological activity.

  • 1,3-Dipolar Cycloadditions: The reaction of the ynone with 1,3-dipoles such as azides, nitrile oxides, and sydnones provides a direct route to five-membered heterocycles like triazoles, isoxazoles, and pyrazoles, respectively.[6] These heterocyclic motifs are prevalent in many approved drugs.

G BuildingBlock Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Reaction1 [4+2] Cycloaddition (Diels-Alder) BuildingBlock->Reaction1 Reaction2 1,3-Dipolar Cycloaddition BuildingBlock->Reaction2 Reaction3 [3+3] Cycloaddition BuildingBlock->Reaction3 Product1 Fused Pyridazine Derivatives Reaction1->Product1 Product2 Substituted Pyrazoles, Triazoles, etc. Reaction2->Product2 Product3 Functionalized Six-Membered Rings Reaction3->Product3

Caption: Cycloaddition strategies using the ynone building block.

Protocol: General Procedure for a [4+2] Cycloaddition Reaction
Step Procedure Rationale
1 To a solution of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene, xylene) in a sealed tube, add the diene (1.1-1.5 equiv).The use of a sealed tube and high-boiling solvent is necessary for reactions requiring elevated temperatures to overcome the activation energy. A slight excess of the diene can improve the reaction rate and yield.
2 Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Monitoring the reaction ensures that it is proceeding as expected and allows for determination of the optimal reaction time.
3 Upon completion, cool the reaction mixture to room temperature.Cooling the reaction mixture is a standard safety procedure before workup.
4 Concentrate the reaction mixture under reduced pressure to remove the solvent.Removal of the solvent allows for the isolation of the crude product.
5 Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Michael Addition Reactions: Introducing Nucleophilic Diversity

The electron-withdrawing nature of the carbonyl group makes the β-carbon of the ynone susceptible to nucleophilic attack in a Michael or conjugate addition reaction.[7][8] This allows for the introduction of a wide variety of substituents, including amines, thiols, and carbon nucleophiles, leading to the formation of highly functionalized linear or cyclic products.

G Ynone Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate MichaelAddition Michael Addition Ynone->MichaelAddition Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, Enolates) Nucleophile->MichaelAddition Intermediate Enolate Intermediate MichaelAddition->Intermediate Protonation Protonation Intermediate->Protonation Product β-Substituted-α,β-unsaturated Ester Protonation->Product

Caption: General workflow for the Michael addition to the ynone building block.

Protocol: General Procedure for a Thia-Michael Addition
Step Procedure Rationale
1 To a solution of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add the thiol (1.0-1.2 equiv).The choice of solvent depends on the solubility of the reactants. A slight excess of the thiol can drive the reaction to completion.
2 If the reaction is slow at room temperature, add a catalytic amount of a base (e.g., triethylamine, DBU) to facilitate the reaction.The base deprotonates the thiol, increasing its nucleophilicity and accelerating the reaction.
3 Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.Monitoring ensures the reaction proceeds to completion.
4 Upon completion, remove the solvent under reduced pressure.Solvent removal isolates the crude product.
5 Purify the crude product by column chromatography on silica gel or by recrystallization.Purification yields the desired β-thio-α,β-unsaturated ester.

Potential Therapeutic Applications of Derived Compounds

The pyridazine core is a well-established pharmacophore with a broad range of biological activities.[1][2][3] By using Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate as a building block, medicinal chemists can rapidly generate libraries of novel compounds with the potential to modulate various biological targets.

Potential Therapeutic Area Rationale based on Pyridazine Derivatives Key References
Oncology Pyridazine derivatives have been reported as inhibitors of various kinases and have shown antiproliferative activity against several cancer cell lines.[9] Some have also been investigated as pro-apoptotic agents.[10][11][9][10][11]
Cardiovascular Diseases Certain pyridazinone derivatives have demonstrated potent vasorelaxant activity, suggesting their potential as antihypertensive agents.[12][12]
Central Nervous System (CNS) Disorders The pyridazine scaffold is present in drugs with antidepressant and anticonvulsant properties.[2][2]
Inflammatory Diseases Some pyridazine derivatives have shown anti-inflammatory and analgesic activities.[1][13][1][13]

Conclusion and Future Outlook

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate represents a highly versatile and valuable building block for drug discovery. Its unique combination of a biologically relevant pyridazine core and a reactive ynone functionality provides a powerful platform for the synthesis of diverse and complex molecular architectures. The application of modern synthetic methodologies, such as cycloaddition and Michael addition reactions, to this building block will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2022). CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available from: [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Sabt, A., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2021). WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Reddy, T. R., et al. (2020). Catalytic Ynone–Amidine Formal [4 + 2]-Cycloaddition for the Regioselective Synthesis of Tricyclic Azepines. Organic Letters. Available from: [Link]

  • Haskins, C. W., et al. (2013). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • Google Patents. (2024). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • Ogata, M. (1963). PYRIDAZINES. VI. REACTION OF METHYLPYRIDAZINE N-OXIDES WITH AMYL NITRITE. Chemical & pharmaceutical bulletin. Available from: [Link]

  • Asif, M. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Available from: [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES. Available from: [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 3-(4-{6-methyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3-yl-oxy}phen-yl)propanoate. Available from: [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available from: [Link]

  • Cerna, I., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). 8 Sydnone-Based Cycloadditions in Click Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Available from: [Link]

  • Wang, Y., et al. (2018). Mechanisms of phosphine-catalyzed [3+3] cycloaddition of ynones and azomethine imines: a DFT study. New Journal of Chemistry. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

Sources

Application

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Executive Summary The Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier transformation in "click" chemistry, typically relying on terminal alkynes. However, advanced bioconjugation and drug development w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier transformation in "click" chemistry, typically relying on terminal alkynes. However, advanced bioconjugation and drug development workflows increasingly require the functionalization of highly specific, complex scaffolds. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate presents a unique synthetic challenge: it is an internal alkyne conjugated to a strongly coordinating pyridazine ring.

This application note provides a comprehensive, self-validating protocol for executing CuAAC with this demanding substrate. By leveraging the principles of π-activation and competitive ligand complexation, researchers can achieve high-yielding, regioselective 1,4,5-trisubstituted triazoles without succumbing to catalyst poisoning.

Mechanistic Rationale: Overcoming Internal Alkyne Inertness

To successfully utilize Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, one must understand the causality behind its reactivity and the potential pitfalls of its structure.

The Challenge of Internal Alkynes

Classic CuAAC mechanisms dictate that Cu(I) inserts into the terminal C-H bond of an alkyne to form a catalytic σ-copper acetylide intermediate[1]. Because Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is an internal alkyne (a propiolate ester), it lacks this terminal proton, rendering it inert under standard, unoptimized CuAAC conditions.

The Solution: Electronic π-Activation

Despite being an internal alkyne, this substrate is highly electron-deficient. The electron-withdrawing methyl ester (propiolate moiety) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne[2]. This electronic activation allows the Cu(I) catalyst to bypass the σ-acetylide requirement. Instead, Cu(I) forms a strong π-complex with the alkyne, sufficiently activating it for direct nucleophilic attack by the azide.

Mitigating Catalyst Poisoning

The 6-methylpyridazin-3-yl group is a potent nitrogen-based chelator. If free Cu(I) is generated in the reaction mixture, the pyridazine ring will rapidly sequester the metal, forming a catalytically dead complex. To outcompete this substrate-induced poisoning, the Cu(I) must be pre-complexed with a strongly binding, multi-dentate accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3],[4].

Mechanism A Cu(II) Precursor + Ascorbate B Cu(I)-THPTA Active Complex A->B Reduction (Color change) C π-Activation of Propiolate Alkyne B->C Prevents Pyridazine Sequestration D Azide Attack & Cyclization C->D LUMO Lowering E 1,4,5-Trisubstituted Triazole Product D->E Regioselective Collapse

Fig 1. Mechanistic pathway of CuAAC π-activation for electron-deficient internal alkynes.

Experimental Design & Quantitative Optimization

To establish a robust protocol, reaction parameters must be tuned to favor the Cu(I)-THPTA complex over the Cu(I)-pyridazine dead-end. The table below summarizes the quantitative optimization data, demonstrating why a high ligand-to-copper ratio is mandatory for this specific substrate.

Table 1: Optimization Matrix for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate CuAAC

Catalyst System (10 mol%)Ligand (Eq to Cu)Solvent SystemTemp (°C)Time (h)Conversion (%)Causality / Observation
CuSO₄ / AscorbateNonet-BuOH/H₂O (1:1)3724< 5%Cu(I) sequestered by pyridazine.
CuSO₄ / AscorbateTBTA (1.0 eq)t-BuOH/H₂O (1:1)371245%Moderate turnover; TBTA solubility limits rate.
CuSO₄ / AscorbateTHPTA (2.0 eq)t-BuOH/H₂O (1:1)374> 95%THPTA outcompetes pyridazine; high solubility.
CuSO₄ / AscorbateTHPTA (5.0 eq)PBS Buffer (pH 7.4)372> 98%Excess ligand fully protects Cu(I) in aqueous media.

Note: THPTA is preferred over TBTA due to its superior aqueous solubility and faster reaction kinetics in polar solvent mixtures[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system . By observing specific color changes, the scientist can verify the oxidation state of the catalyst at each step, ensuring the reaction is primed for success before adding the high-value propiolate substrate.

Reagents Required
  • Alkyne: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (100 mM stock in DMSO)

  • Azide: Target azide (100 mM stock in DMSO or Water)

  • Catalyst: CuSO₄·5H₂O (20 mM stock in degassed Water)

  • Ligand: THPTA (100 mM stock in degassed Water)

  • Reductant: Sodium Ascorbate (300 mM freshly prepared in degassed Water)

  • Solvent: t-BuOH / Water (1:1 v/v) or PBS

Methodology

Step 1: Catalyst Pre-Complexation (Crucial Step)

  • In a 2 mL microcentrifuge tube, add 10 µL of the 100 mM THPTA stock solution.

  • Add 10 µL of the 20 mM CuSO₄ stock solution.

  • Vortex briefly. Validation Check: The solution must turn a brilliant, clear blue. This confirms the formation of the Cu(II)-THPTA complex and ensures the ligand is active[3].

Step 2: Substrate Addition 4. To a separate reaction vial containing 500 µL of the chosen solvent (e.g., t-BuOH/H₂O), add 10 µL of the alkyne stock (final alkyne amount: 1 µmol). 5. Add 12 µL of the azide stock (1.2 µmol, 1.2 equivalents). 6. Transfer the entire blue Cu(II)-THPTA complex (from Step 1) into the reaction vial.

Step 3: Catalytic Initiation 7. Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution to the reaction vial. 8. Vortex immediately. Validation Check: The brilliant blue color should rapidly fade to colorless or pale yellow. This visual cue guarantees the reduction of Cu(II) to the catalytically active Cu(I) species. If the blue color persists, your ascorbate has oxidized; prepare a fresh batch.

Step 4: Reaction and Workup 9. Protect the reaction from light and incubate at 37 °C for 2 to 4 hours. (The slight elevation in temperature compensates for the internal nature of the alkyne). 10. Quench the reaction by adding 10 µL of 0.5 M EDTA to strip the copper, followed by standard organic extraction (e.g., EtOAc/Water) or direct purification via preparative HPLC.

Workflow S1 1. Reagent Prep Prepare 20mM CuSO4 & 100mM THPTA S2 2. Ligand Complexation Mix Cu(II) + THPTA (Observe Blue Color) S1->S2 S3 3. Substrate Addition Add Pyridazine-Propiolate & Azide S2->S3 S4 4. Catalytic Initiation Add Ascorbate (Observe Color Fade) S3->S4 S5 5. Reaction & Workup Stir 2-4h at 37°C, Quench with EDTA S4->S5

Fig 2. Self-validating experimental workflow for CuAAC with visual checkpoints.

Analytical & Troubleshooting Guide

  • Regioselectivity Concerns: Because the substrate is an internal alkyne, the resulting product will be a 1,4,5-trisubstituted triazole. The strong electron-withdrawing nature of the methyl ester highly polarizes the alkyne, dictating that the electrophilic terminal nitrogen of the azide will preferentially attack the carbon β to the ester. Always verify the regioisomer via 2D NMR (HMBC/NOESY) post-purification.

  • Incomplete Conversion: If LC-MS indicates stalled conversion, the pyridazine ring has likely stripped the Cu(I) from the THPTA ligand. Do not add more copper. Instead, spike the reaction with an additional 5 equivalents of THPTA and 10 equivalents of fresh sodium ascorbate to rescue the catalyst.

  • Side Reactions (Michael Addition): Propiolates are potent Michael acceptors[2]. Ensure your reaction buffer is free of strong, unhindered nucleophiles (e.g., free thiols like DTT or high concentrations of primary amines) which may attack the alkyne before the cycloaddition occurs.

References[3] Protocol for Azide-Alkyne Click Chemistry. BroadPharm. URL: https://broadpharm.com/web/Protocol-for-Azide-Alkyne-Click-Chemistry[4] THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. Organic Process Research & Development - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00085[2] Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5295289/[1] Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr0783479

Sources

Method

Step-by-step preparation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate derivatives

Step-by-Step Preparation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Derivatives: A Technical Guide Introduction: The Prominence of Pyridazine Scaffolds in Modern Drug Discovery The pyridazine nucleus, a six-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Step-by-Step Preparation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Derivatives: A Technical Guide

Introduction: The Prominence of Pyridazine Scaffolds in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, have made it a cornerstone in the design of a diverse array of therapeutic agents. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties. In recent years, there has been a significant focus on the development of pyridazine-containing compounds as potent kinase inhibitors and anticancer agents.[1][2][3] The structural rigidity and planarity of the pyridazine ring, combined with the potential for substitution at multiple positions, allow for the fine-tuning of interactions with biological targets.

The introduction of an alkynyl moiety onto the pyridazine scaffold, as in the case of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, offers several advantages in drug design. The linear geometry of the alkyne can act as a rigid linker to orient other functional groups, while the triple bond can participate in various non-covalent interactions within a protein's active site. Furthermore, the alkynyl group serves as a versatile synthetic handle for further molecular elaboration through click chemistry or other addition reactions. This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate derivatives via a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4][5]

Synthetic Workflow Overview

The synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a suitable 3-halo-6-methylpyridazine and methyl propiolate.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Reaction Sonogashira Coupling Start->Reaction Reagent Methyl propiolate Reagent->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Catalyst System Base Triethylamine (Et₃N) Base->Reaction Base Solvent THF Solvent->Reaction Solvent Product Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Reaction->Product

Caption: Synthetic workflow for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
3-Chloro-6-methylpyridazine≥97%Commercially available
Methyl propiolate99%Commercially available
Bis(triphenylphosphine)palladium(II) dichloride98%Commercially available
Copper(I) iodide99.995%Commercially available
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially available
Ethyl acetateHPLC gradeCommercially available
HexanesHPLC gradeCommercially available
Dichloromethane (DCM)ACS gradeCommercially available
Anhydrous sodium sulfateGranularCommercially available
Deuterated chloroform (CDCl₃)with 0.03% (v/v) TMSCommercially available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Flash column chromatography system

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate on a 1 mmol scale.

1. Reaction Setup:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (128.56 mg, 1.0 mmol, 1.0 equiv.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%).

  • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

2. Addition of Solvent and Reagents:

  • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

  • Stir the mixture at room temperature until the solids are mostly dissolved.

  • Add anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv.) via syringe.

  • Finally, add methyl propiolate (0.11 mL, 1.2 mmol, 1.2 equiv.) dropwise via syringe over 2-3 minutes.

3. Reaction Monitoring:

  • Heat the reaction mixture to 50 °C and stir under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Eluent: 30% Ethyl acetate in hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting 3-chloro-6-methylpyridazine.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF and triethylamine.

  • Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate as a solid.

Characterization of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • The proton spectrum is expected to show a singlet for the methyl group on the pyridazine ring at approximately δ 2.7-2.8 ppm.

    • The methyl ester protons should appear as a singlet around δ 3.8-3.9 ppm.

    • The two aromatic protons on the pyridazine ring will appear as doublets in the range of δ 7.4-7.8 ppm, with a typical coupling constant of J ≈ 9 Hz.

  • ¹³C NMR (101 MHz, CDCl₃):

    • The carbon spectrum should display a signal for the pyridazine methyl group around δ 21-22 ppm.

    • The methyl ester carbon is expected at approximately δ 52-53 ppm.

    • The two acetylenic carbons should appear in the range of δ 80-90 ppm.

    • The aromatic carbons of the pyridazine ring will be observed between δ 120-160 ppm.

    • The ester carbonyl carbon should be present around δ 153-154 ppm.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS):

    • The exact mass of the protonated molecule [M+H]⁺ should be determined to confirm the elemental composition.

    • Calculated for C₉H₈N₂O₂: Expected m/z.

Infrared (IR) Spectroscopy
  • The IR spectrum should exhibit characteristic absorption bands:

    • A strong absorption around 2230-2250 cm⁻¹ corresponding to the C≡C triple bond stretching vibration.

    • A strong absorption band in the region of 1710-1730 cm⁻¹ for the C=O stretching of the ester group.

    • C-H stretching vibrations for the aromatic and methyl groups will be observed in the 2900-3100 cm⁻¹ region.

Expertise & Experience: Causality Behind Experimental Choices

The selection of the Sonogashira coupling reaction is based on its high efficiency and functional group tolerance for the synthesis of aryl alkynes.[4][5]

  • Catalyst System: The combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst is a classic and reliable system for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper(I) iodide activates the terminal alkyne.

  • Base and Solvent: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. Anhydrous THF is used as the primary solvent to ensure the solubility of the reactants and catalysts and to maintain an inert reaction environment. The use of anhydrous conditions is crucial to prevent the deactivation of the catalysts and unwanted side reactions.

  • Reaction Temperature: A moderate temperature of 50 °C is chosen to ensure a reasonable reaction rate without promoting the decomposition of the catalyst or starting materials.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates several checkpoints to ensure the successful synthesis and purity of the final product.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere of argon or nitrogen to prevent the oxidative degradation of the palladium catalyst and the Glaser-Hay homocoupling of the alkyne, which is an oxygen-dependent side reaction.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing prolonged heating that could lead to byproduct formation.

  • Thorough Purification: Flash column chromatography is a robust method for separating the desired product from unreacted starting materials, catalysts, and any side products, ensuring a high purity of the final compound.

  • Comprehensive Characterization: The combination of NMR, HRMS, and IR spectroscopy provides unambiguous confirmation of the structure and purity of the synthesized Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Logical Relationships in the Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (Cu-C≡CR) Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne [CuI], Base Cu_Alkyne->Pd_Aryl Base Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. (2023). [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. (2025). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. (2021). [Link]

  • Calculated infrared spectrum of methyl propionate in gas phase at... ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. (2024). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. (2024). [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. (2017). [Link]

  • MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. bioRxiv. (2022). [Link]

  • Biological activities of pyridazinones. ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Supplementary Information. Rsc.org. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. (2002). [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. (2023). [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. (2025). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. PMC. (2022). [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ResearchGate. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. ResearchGate. (2026). [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. (2019). [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. (2022). [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. (2022). [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

Sources

Application

The Strategic Utility of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in the Assembly of Novel Heterocyclic Scaffolds

Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and diverse biological activities. The in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and diverse biological activities. The incorporation of a reactive acetylenic moiety, as seen in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, unlocks a wealth of synthetic possibilities for the construction of novel, complex heterocyclic systems. This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of this versatile building block, with a focus on its utility in cycloaddition reactions for the rapid generation of diverse molecular architectures.

Part 1: Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

The synthesis of the title compound is most efficiently achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

Synthetic Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3-Chloro-6-methylpyridazine C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF rt, 1.5 h A->C Sonogashira Coupling B Methyl propiolate B->C D Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate C->D

Caption: Synthetic route to Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Protocol 1: Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Materials:

  • 3-Chloro-6-methylpyridazine (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-6-methylpyridazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • To the stirred solution, add methyl propiolate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Note on Starting Material: 3-Chloro-6-methylpyridazine can be synthesized from 6-methyl-3(2H)-pyridazinone by reaction with a chlorinating agent such as phosphorus oxychloride.[4][5]

Part 2: Applications in Novel Heterocyclic Synthesis

The electron-deficient nature of the pyridazine ring and the reactivity of the alkyne moiety make Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate an excellent substrate for various cycloaddition reactions, enabling the construction of fused and polycyclic heterocyclic systems.

Application 1: [3+2] Cycloaddition with Azides - Synthesis of Triazolopyridazines

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[6][7] This reaction can be applied to Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate to synthesize novel triazolopyridazines, a scaffold of interest in medicinal chemistry.[8]

Reaction Scheme:

Triazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate C CuBr (cat.) THF, 60 °C A->C [3+2] Cycloaddition B Phenyl azide B->C D Methyl 1-phenyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole-5-carboxylate C->D

Caption: Synthesis of a triazolopyridazine derivative.

Protocol 2: Synthesis of Methyl 1-phenyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole-5-carboxylate

Materials:

  • Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 eq)

  • Phenyl azide (1.0 eq)

  • Copper(I) bromide (CuBr) (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and phenyl azide in anhydrous THF.

  • Add a catalytic amount of CuBr to the solution.

  • Heat the reaction mixture to 60 °C and stir until the starting materials are consumed (monitor by TLC).[7]

  • After completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired triazolopyridazine.

Causality Behind Experimental Choices: The use of a copper(I) catalyst, such as CuBr, is crucial for achieving high regioselectivity in the formation of the 1,4-disubstituted triazole isomer under mild conditions.[7]

Application 2: [4+2] Cycloaddition (Diels-Alder Reaction) - Synthesis of Fused Pyridazine Systems

The acetylenic bond in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can act as a dienophile in Diels-Alder reactions with a variety of dienes, leading to the formation of six-membered rings fused to other carbocyclic or heterocyclic systems.[9][10]

Reaction Scheme with Cyclopentadiene:

Diels_Alder cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate C Ethyl acetate/Hexane rt A->C [4+2] Cycloaddition B Cyclopentadiene B->C D Fused Bicyclic Pyridazine C->D

Caption: Diels-Alder reaction with cyclopentadiene.

Protocol 3: Synthesis of Fused Bicyclic Pyridazine via Diels-Alder Reaction

Materials:

  • Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 eq)

  • Cyclopentadiene (freshly cracked) (1.5 eq)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in a mixture of ethyl acetate and hexane.

  • Add freshly cracked cyclopentadiene to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.[9]

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystals by filtration and wash with cold hexane.

  • Further purification can be achieved by recrystallization.

Expertise & Experience: Cyclopentadiene is highly reactive in Diels-Alder reactions due to its locked s-cis conformation.[9] The reaction is typically fast at room temperature. The choice of a non-polar solvent system like ethyl acetate/hexane facilitates product precipitation upon cooling.

Application 3: Intramolecular [4+2] Cycloaddition - Synthesis of Fused Benzonitriles

By tethering a diene system to the pyridazine core via the acetylenic linker, intramolecular Diels-Alder reactions can be employed to construct complex, fused polycyclic systems. This strategy has been successfully used with pyridazinecarbonitriles bearing acetylenic side chains.[11] A similar approach can be envisioned for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Conceptual Reaction Scheme:

Intramolecular_DA cluster_reactant Reactant cluster_conditions Conditions cluster_product Product A ortho-alkenylaryl substituted Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate C Heat (e.g., Bromobenzene, 150 °C) A->C Intramolecular [4+2] Cycloaddition D Fused Benzonitrile Derivative C->D

Caption: Intramolecular Diels-Alder reaction concept.

Protocol 4: General Procedure for Intramolecular [4+2] Cycloaddition

Materials:

  • ortho-alkenylaryl substituted Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate derivative (1.0 eq)

  • High-boiling inert solvent (e.g., bromobenzene, 1,2,4-trichlorobenzene)

Procedure:

  • Dissolve the acetylenic pyridazine derivative in a high-boiling inert solvent in a sealed tube.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor the reaction progress by NMR or LC-MS.[11]

  • The reaction time can vary from several hours to days depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the fused heterocyclic product.

Trustworthiness: The success of this intramolecular cycloaddition is often dependent on the nature of the tether and the electronic properties of the pyridazine ring. An electron-withdrawing group on the pyridazine ring can enhance its diene character in an inverse-electron-demand Diels-Alder reaction.[11]

Data Summary

ApplicationReaction TypeKey ReagentsTypical ConditionsProduct Type
Synthesis of Triazolopyridazines[3+2] CycloadditionPhenyl azide, CuBrTHF, 60 °CTriazolopyridazine
Synthesis of Fused Bicyclic Pyridazines[4+2] CycloadditionCyclopentadieneEthyl acetate/Hexane, rtFused Bicyclic Pyridazine
Synthesis of Fused BenzonitrilesIntramolecular [4+2] Cycloadditionortho-alkenylaryl substituted pyridazine alkyneHigh-boiling solvent, 150-180 °CFused Benzonitrile Derivative

Conclusion

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate serves as a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its facile synthesis via Sonogashira coupling and its reactivity in cycloaddition reactions provide a powerful platform for the exploration of new chemical space in drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents. A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. [Link]

  • Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI. [Link]

  • The Diels-Alder Cycloaddition Reaction. [Link]

  • Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides - PMC. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]

  • Click Chemistry with Cyclopentadiene - PMC. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - Arkivoc. [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. [Link]

  • Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides - ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - ResearchGate. [Link]

  • Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - RSC Publishing. [Link]

  • Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase - MDPI. [Link]

  • Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents - Sci-Hub. [Link]

  • Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point - YouTube. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC. [Link]

  • Diels–Alder Cycloaddition Reactions | Encyclopedia MDPI. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. [Link]

  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of - ChemRxiv. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC. [Link]

Sources

Method

Strategic Functionalization of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate: A Guide to Reagents and Catalysts

An Application Note and Protocol Guide: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and catalysts for reacting Methyl 3-(6-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide:

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and catalysts for reacting Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This molecule presents a rich scaffold for chemical diversification, featuring an electron-deficient alkyne tethered to a biologically relevant pyridazine heterocycle. The strategic manipulation of these functional groups opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines key reaction classes, provides detailed experimental protocols, and explains the rationale behind the selection of specific reagents and catalysts.

The pyridazine moiety is a common feature in many pharmacologically active compounds, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive properties[1][2]. The activated alkyne, or ynoate, is a versatile functional group that readily participates in a variety of transformations, including cycloadditions and nucleophilic additions. The juxtaposition of these two functionalities in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate makes it a valuable building block for creating complex molecular architectures.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature of the alkyne in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate makes it an excellent substrate for cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a single, often stereospecific, step[3][4].

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles[5]. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) for improved rates and regioselectivity. The resulting triazole ring is a stable, aromatic system that can act as a rigid linker or participate in hydrogen bonding interactions, making it a valuable motif in drug design.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole derivative from Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and benzyl azide.

Materials:

  • Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 25 mL round-bottom flask, dissolve Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired triazole.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from CuSO₄ by the reducing agent, sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC as it dissolves a wide range of organic substrates while being compatible with the inorganic catalyst components.

  • Sodium Ascorbate: This is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state.

Visualization of the CuAAC Workflow:

G cluster_prep Reactant Preparation cluster_cat Catalyst System Alkyne Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Mix Combine Reactants and Catalyst Alkyne->Mix Azide Benzyl Azide Azide->Mix Solvent t-BuOH/H2O Solvent->Mix CuSO4 CuSO4·5H2O CuSO4->Mix NaAsc Sodium Ascorbate NaAsc->Mix Reaction Stir at RT (12-24h) Mix->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Purified Triazole Product Purify->Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Palladium-Catalyzed Cross-Coupling Reactions

While Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is the product of a cross-coupling reaction, understanding its synthesis is crucial for researchers wishing to prepare analogs. The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst[6][7][8].

Table 1: Typical Conditions for Sonogashira Coupling to Synthesize the Title Compound

ComponentReagent/CatalystTypical LoadingPurpose
Aryl Halide 3-halo-6-methylpyridazine (I, Br, or Cl)1.0 equivElectrophilic partner
Alkyne Methyl prop-2-ynoate1.1 - 1.5 equivNucleophilic partner
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5 mol%Main catalyst for the cross-coupling cycle
Copper(I) Co-catalyst Copper(I) iodide (CuI)2 - 10 mol%Facilitates the activation of the alkyne
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2.0 - 5.0 equivNeutralizes HX byproduct, acts as solvent
Solvent THF, DMF, or the amine base itself-Dissolves reactants and catalysts
Temperature Room Temperature to 80 °C-Controls reaction rate

Protocol: Sonogashira Coupling for the Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Objective: To prepare the title compound from 3-bromo-6-methylpyridazine and methyl prop-2-ynoate.

Materials:

  • 3-bromo-6-methylpyridazine

  • Methyl prop-2-ynoate

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-6-methylpyridazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • To the stirred suspension, add methyl prop-2-ynoate (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Authoritative Grounding: The Sonogashira reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst[7][9]. The use of an amine base is crucial for neutralizing the hydrogen halide formed during the reaction[8].

Nucleophilic Addition to the Alkyne

The electron-withdrawing ester group polarizes the alkyne in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, making it susceptible to nucleophilic attack (Michael addition). A variety of nucleophiles, including amines, thiols, and phosphines, can be added across the triple bond to generate functionalized alkenes.

The addition of amines to the activated alkyne can produce enamines, which are valuable synthetic intermediates. The stereochemical outcome of the addition (E or Z isomer) can often be controlled by the reaction conditions and the nature of the amine and solvent.

Protocol: Aza-Michael Addition of Piperidine

Objective: To synthesize the enamine adduct by reacting Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate with piperidine.

Materials:

  • Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

  • Piperidine

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add piperidine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude enamine can be purified by column chromatography or recrystallization if necessary. Often, the reaction is clean enough to proceed to the next step without further purification.

Expertise & Experience: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol can facilitate the protonation step of the Michael addition. For less reactive amines, a catalyst such as a Lewis acid may be required to activate the ynoate.

Visualization of the Aza-Michael Addition Workflow:

G Ynoate Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Combine Combine in Flask Ynoate->Combine Amine Piperidine Amine->Combine Solvent Methanol Solvent->Combine React Stir at RT (4-8h) Combine->React Evaporate Solvent Removal React->Evaporate Product Crude Enamine Product Evaporate->Product

Caption: Workflow for the Aza-Michael Addition Reaction.

References

  • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
  • Regioselective [3 + 2] Cycloaddition Reaction of 3-Alkynoates with Seyferth–Gilbert Reagent. (2021). Organic Letters, 23(4), 1353–1358. [Link]

  • Burnett, D. A., Caplen, M. A., & Greenlee, W. J. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1307–1310. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (2021).
  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. (2026). Chemical Reviews. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). ResearchGate. [Link]

  • Shindo, M., & Iwata, T. (2022). Cycloaddition Initiated by Ynolates: High-Energy Dianion Equivalents as a Molecular Glue. Accounts of Chemical Research, 55(8), 1146–1162. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). RSC Medicinal Chemistry. [Link]

  • Methyl 3-(4-{6-methyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3-yl-oxy}phen-yl)propanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(6), o1044. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. (2020). Molecules, 25(17), 3998. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Advances. [Link]

  • 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (n.d.).
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molbank, 2022(1), M1367. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Fused Triazolo[1,5-a]pyrimidine, Imidazo[1,2-a]pyrimidine and Pyrido[2,3-d]pyrimidine Systems. (2016). Molecules, 21(11), 1438. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(4), 6334–6350. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • 29.5: Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

  • Novel Pyridazin-3(2 H )-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Medicinal Chemistry Letters, 13(3), 441-448. [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis, 11(13), 7884–7929. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. (2021). Journal of the American Chemical Society, 143(42), 17741–17748. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics, 3(4), 282-302. [Link]

  • Cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate for Advanced Drug Discovery

Abstract This document provides a comprehensive, scalable protocol for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, a key building block in the development of novel therapeutics. The synthesis is cent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, scalable protocol for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, a key building block in the development of novel therapeutics. The synthesis is centered around a robust Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step instructions, safety protocols, and insights into the underlying chemical principles to ensure successful and scalable production. The protocol emphasizes safety, efficiency, and reproducibility, providing a solid foundation for further research and development activities.

Introduction and Scientific Background

The pyridazine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antihypertensive properties.[4][5] The incorporation of an alkynyl group, specifically a prop-2-ynoate ester, offers a versatile handle for further molecular elaboration through various chemical transformations, such as click chemistry, cycloadditions, and conjugate additions.[6][7] Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, therefore, represents a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

The synthetic strategy outlined herein employs a palladium-catalyzed Sonogashira coupling reaction between a halogenated pyridazine derivative and a terminal alkyne.[1][2][3] This reaction is favored for its mild conditions, tolerance of various functional groups, and high yields, making it amenable to scale-up for industrial applications.[8][9]

Reaction Scheme and Workflow

The overall synthetic approach is depicted in the following reaction scheme and workflow diagram.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product Reactant1 3-Chloro-6-methylpyridazine Catalyst Pd(PPh3)4 CuI Et3N, Toluene Reactant1->Catalyst Reactant2 Methyl propiolate Reactant2->Catalyst Product Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Catalyst->Product

Caption: Sonogashira coupling for the synthesis of the target compound.

Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware reagents Charge Reactants and Solvent start->reagents catalyst Add Catalyst System reagents->catalyst reaction Heat to Reflux & Monitor catalyst->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End: Isolated Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

For a successful and reproducible synthesis, it is imperative to use high-purity reagents and anhydrous solvents.

Reagent/MaterialGradeSupplierNotes
3-Chloro-6-methylpyridazine≥97%Commercially AvailableStore in a cool, dry place.
Methyl propiolate≥98%Commercially AvailableLachrymatory, handle in a fume hood.[10][11]
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailableAir and moisture sensitive.
Copper(I) iodide≥98%Commercially AvailableLight sensitive.
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH2 before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Ethyl acetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH4ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO4Commercially Available

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis and can be scaled up with appropriate adjustments to equipment and reaction times.

Step 1: Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloro-6-methylpyridazine (1.28 g, 10 mmol).

  • Add anhydrous toluene (100 mL) to the flask.

  • Begin stirring the solution and bubble nitrogen through the mixture for 15 minutes to degas the solvent.

Step 2: Addition of Reagents
  • To the stirred solution, add methyl propiolate (1.01 g, 12 mmol, 1.2 eq).

  • Sequentially add copper(I) iodide (95 mg, 0.5 mmol, 5 mol%) and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol, 5 mol%).

  • Finally, add anhydrous triethylamine (4.2 mL, 30 mmol, 3 eq) via syringe.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

Step 4: Workup and Extraction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with dichloromethane (50 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white solid
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.68 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H), 2.75 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.2, 154.3, 145.1, 127.9, 124.5, 85.7, 81.2, 52.9, 21.8
Mass Spectrometry (ESI+) m/z: 177.06 [M+H]⁺

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12]

  • Pyridazine derivatives: Can be harmful if inhaled, swallowed, or in contact with skin.[13][14][15] Handle with care and avoid generating dust.

  • Methyl propiolate: Is a lachrymator and should be handled with extreme care in a fume hood.[10][11]

  • Palladium catalyst: May cause skin and respiratory irritation.

  • Toluene and Dichloromethane: Are flammable and volatile organic solvents. Keep away from ignition sources.[16]

In case of accidental exposure, refer to the material safety data sheets (MSDS) for each chemical.[13][14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere.
Wet solvents or reagentsUse freshly distilled and anhydrous solvents and reagents.
Formation of side products Homocoupling of the alkyne (Glaser coupling)Ensure the reaction is performed under a strict nitrogen atmosphere to exclude oxygen.[2]
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The use of the Sonogashira coupling ensures high efficiency and adaptability, paving the way for the creation of novel and complex molecular architectures.

References

  • Vertex AI Search, Google Patents. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • ACS Publications. (2025, December 22). Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals. Journal of the American Chemical Society.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Alfa Aesar. (2025, September 18).
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PMC. (2025, July 2).
  • Carl ROTH.
  • ResearchGate. (2015).
  • RSC Publishing. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Organic Syntheses Procedure. 2-Propynoic acid, 3-bromo-, methyl.
  • Wikipedia. Sonogashira coupling.
  • PMC. (2024, August 5).
  • PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Google Patents.
  • ChemicalBook.
  • MDPI. (2025, December 22).
  • ResearchGate. (2025, August 6).
  • Fisher Scientific.
  • PMC.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2013, April 9).
  • MDPI. (2020, September 3).
  • ChemicalBook. (2026, January 13).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC. Recent advances in the application of alkynes in multicomponent reactions.
  • ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate synthesis

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is designed for researchers, medicinal chemists, and process development scientists to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic building block. Our approach is grounded in mechanistic principles and extensive experience in cross-coupling methodologies.

The synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is most commonly achieved via a Sonogashira coupling, a robust C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. This guide will focus on troubleshooting this specific transformation.

Core Reaction Scheme

The fundamental reaction involves the coupling of a 3-halo-6-methylpyridazine with methyl propiolate, catalyzed by a palladium complex and a copper(I) salt, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyridazine 3-Halo-6-methylpyridazine (X = I, Br) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) alkyne Methyl Propiolate product Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate catalyst->product Sonogashira Coupling cocatalyst Cu(I) Co-catalyst (e.g., CuI) base Base (e.g., Et₃N, DIPEA) solvent Solvent (e.g., THF, DMF)

Caption: General Sonogashira coupling workflow for synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step solution.

Question 1: My reaction is stalled or showing low conversion of the starting 3-halo-6-methylpyridazine. What are the likely causes?

Answer:

Low or no conversion is one of the most common issues in Sonogashira couplings and can typically be attributed to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. A common method is to bubble an inert gas through the solvent for 30-60 minutes or use a freeze-pump-thaw technique for more sensitive reactions.

  • Inappropriate Halide Starting Material: The reactivity of the halide is critical. The general trend for reactivity in Sonogashira couplings is I > Br > Cl.

    • Solution: If you are using 3-bromo-6-methylpyridazine and experiencing low conversion, consider switching to 3-iodo-6-methylpyridazine. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) center, which is often the rate-limiting step.

  • Insufficient Base: The base is crucial for deprotonating the alkyne and regenerating the Pd(0) catalyst.

    • Solution: Ensure you are using a sufficient excess of a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Typically, 2-3 equivalents are used. The base should be freshly distilled to remove any water or other impurities.

Experimental Protocol: Rigorous Degassing of Reaction Solvents

  • Assemble your reaction flask with a stir bar and seal with a rubber septum.

  • Attach the flask to a Schlenk line.

  • Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add your solvent (e.g., THF) via a cannula or syringe.

  • Bubble Argon gas through the solvent via a long needle for at least 30 minutes while stirring.

  • Proceed with the addition of your degassed reagents.

Question 2: I am observing a significant amount of a side product that appears to be a homocoupling of methyl propiolate (Glaser coupling). How can I minimize this?

Answer:

The formation of dimethyl 2,4-hexadiynedioate is a classic side reaction in Sonogashira couplings, resulting from the copper-mediated oxidative homocoupling of the terminal alkyne. This is particularly problematic when the cross-coupling reaction is slow.

Possible Causes & Solutions:

  • High Copper Concentration or Presence of Oxygen: The Glaser coupling is catalyzed by Cu(I) and is significantly accelerated by the presence of oxygen, which oxidizes Cu(I) to Cu(II).

    • Solution 1 (Minimize Oxygen): As with catalyst deactivation, rigorous degassing is critical. The absence of oxygen will significantly slow down the homocoupling pathway.

    • Solution 2 (Reduce Copper Load): While CuI is a necessary co-catalyst, using a large excess can promote homocoupling. Reduce the amount of CuI to 1-5 mol%.

    • Solution 3 (Copper-Free Conditions): In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without a copper co-catalyst, albeit at a slower rate. This completely eliminates the Glaser coupling pathway.

  • Slow Cross-Coupling Rate: If the desired reaction between the pyridazine and the alkyne is sluggish, the alkyne has more opportunity to homocouple.

    • Solution: Address the factors that may be slowing down your primary reaction (see Question 1). Using a more reactive halide (iodide vs. bromide) or a more efficient palladium catalyst/ligand system can accelerate the desired cross-coupling and outcompete the homocoupling side reaction.

Data Summary: Effect of Conditions on Side Product Formation

ParameterHigh HomocouplingLow HomocouplingRationale
Atmosphere Air / Poor InertingRigorous Inert (Ar/N₂)Oxygen promotes Cu-catalyzed homocoupling.
CuI Loading > 10 mol%1-5 mol%Lowering copper concentration disfavors the bimolecular side reaction.
Aryl Halide Aryl-Br / Aryl-ClAryl-IFaster cross-coupling with the more reactive iodide outcompetes homocoupling.
Question 3: The reaction works, but my final yield after purification is low. Where could I be losing my product?

Answer:

Low isolated yield despite good conversion can be due to several factors, including product instability, difficult purification, or mechanical losses.

Possible Causes & Solutions:

  • Product Instability: Ynoates can be sensitive to certain conditions.

    • Solution: Avoid harsh acidic or basic conditions during workup. When performing an aqueous extraction, use dilute solutions like saturated ammonium chloride instead of strong acids. Concentrate your product at reduced temperature (e.g., on a rotary evaporator with a cool water bath) to prevent potential polymerization or degradation.

  • Difficult Purification: The product may have similar polarity to starting materials or side products, making chromatographic separation challenging.

    • Solution 1 (Optimize Chromatography): Systematically screen different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Use thin-layer chromatography (TLC) to identify a solvent system that gives good separation (ΔRf > 0.2) between your product and the major impurities.

    • Solution 2 (Alternative Purification): If chromatography is problematic, consider recrystallization or trituration from a suitable solvent system.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Isolated Yield Check_Conversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->Check_Conversion Optimize_Reaction Optimize Reaction Conditions (See Q1 & Q2) Check_Conversion->Optimize_Reaction Low Analyze_Workup Analyze Workup & Purification Check_Conversion->Analyze_Workup High End Improved Yield Optimize_Reaction->End Check_Stability Product Stability Issues? Analyze_Workup->Check_Stability Modify_Workup Modify Workup (e.g., milder quench, lower temp) Check_Stability->Modify_Workup Yes Check_Purity Purification Difficulty? Check_Stability->Check_Purity No Modify_Workup->End Optimize_Chromo Optimize Chromatography (new solvent system) Check_Purity->Optimize_Chromo Yes Optimize_Chromo->End

Caption: Logical flow for diagnosing and solving low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What is the best palladium catalyst to use?

    • A: For general screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are excellent starting points due to their stability and commercial availability. For more challenging couplings, using a ligand such as XPhos or SPhos with a palladium source like Pd₂(dba)₃ may improve results.

  • Q: Can I run this reaction at a higher temperature to speed it up?

    • A: While gentle heating (40-60 °C) can sometimes be beneficial, especially with less reactive bromides, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and increased side product formation. It is generally recommended to start at room temperature and only apply heat if the reaction is sluggish.

  • Q: My methyl propiolate is old. Can I still use it?

    • A: Methyl propiolate is a highly reactive alkyne and can oligomerize or polymerize over time, especially if not stored properly. It is best to use freshly opened or distilled material. If your material is old, its purity should be checked by NMR before use.

  • Q: What is the role of the copper(I) iodide?

    • A: The Cu(I) salt acts as a co-catalyst. It reacts with the alkyne and the base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle, facilitating the coupling and allowing the reaction to proceed at lower temperatures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]

  • Liang, Y., et al. (2006). Sonogashira-Type Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(28), 4641-4644. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. European Journal of Organic Chemistry, 2000(22), 3679-3681. [Link]

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridazine Alkyne Cross-Coupling

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed Sonogashira cross-coupling reactions involving pyridazine scaffolds. Here, we address common challenges related to catalyst deactivation and provide in-depth, field-proven troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a halopyridazine is showing low to no conversion. What are the likely causes?

Low or no conversion in a pyridazine-alkyne cross-coupling reaction is a common issue that can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The pyridazine ring, while seemingly a straightforward heteroaromatic substrate, possesses unique electronic properties that can both facilitate and hinder the catalytic cycle.

The primary culprits for reaction failure are:

  • Catalyst Poisoning by the Pyridazine Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium-pyridazine complexes that are catalytically inactive or have significantly reduced activity. This is a well-documented issue with many nitrogen-containing heterocycles.[1]

  • Formation of Palladium Black: The appearance of a black precipitate is a clear indication of catalyst deactivation.[2] This "palladium black" consists of agglomerated, insoluble palladium(0) particles that are no longer available to participate in the catalytic cycle. This can be triggered by the presence of oxygen, impurities, or high temperatures.

  • Glaser-Hay Homocoupling of the Alkyne: A significant side reaction, particularly in copper-catalyzed Sonogashira reactions, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[3][4] This consumes the alkyne and can be promoted by the presence of oxygen and the copper(I) co-catalyst.

  • Decomposition of the Halopyridazine: Halopyridazines, especially iodinated ones, can be unstable under the reaction conditions, leading to dehalogenation and other side reactions.[5]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a strong indication that the Glaser coupling pathway is competing effectively with the desired cross-coupling. This is a very common issue in traditional Sonogashira reactions.

To suppress this unwanted side reaction, consider the following strategies:

  • Switch to a Copper-Free Protocol: This is the most effective method to minimize Glaser coupling.[6][7] The copper(I) co-catalyst is a primary promoter of alkyne dimerization. Numerous copper-free Sonogashira protocols have been developed that are highly effective for heteroaromatic substrates.

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key component in the mechanism of Glaser coupling.[7] Rigorously deoxygenate your solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Reduce Copper(I) Loading: If a copper-free system is not feasible, reducing the amount of the copper(I) co-catalyst to the minimum effective concentration can help to slow down the rate of homocoupling.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning by the Pyridazine Ring

The coordination of the pyridazine nitrogen to the palladium center is a primary deactivation pathway. The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step, which is often rate-limiting.[2][8] However, the basicity of the nitrogen atoms can lead to the formation of stable, coordinatively saturated palladium complexes that are reluctant to proceed through the subsequent steps of the catalytic cycle.

  • The reaction starts but stalls before completion.

  • The reaction is sluggish, even at elevated temperatures.

  • Inconsistent results between batches, suggesting sensitivity to minor variations in substrate purity or reaction setup.

start Low Conversion & Suspected Catalyst Poisoning ligand Evaluate Ligand Choice start->ligand base Optimize Base ligand->base No Improvement success Improved Yield ligand->success Improvement temp Adjust Temperature base->temp No Improvement base->success Improvement precatalyst Consider Pre-catalyst temp->precatalyst No Improvement temp->success Improvement precatalyst->success Improvement

Caption: Troubleshooting workflow for catalyst poisoning.

Strategy Rationale Recommended Action
Ligand Selection Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridazine nitrogen to the palladium center and accelerate the rate of reductive elimination, pushing the catalytic cycle forward.Switch from standard ligands like PPh₃ to bulky, electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃.
Use of N-Heterocyclic Carbene (NHC) Ligands NHC ligands form very strong bonds with palladium and can be more resistant to displacement by the pyridazine substrate.[3]Employ a PEPPSI-type pre-catalyst or generate the NHC-palladium complex in situ.
Choice of Base A carefully chosen base can influence the equilibrium between the active catalyst and the deactivated pyridazine-coordinated species. In some cases, a weaker, non-coordinating inorganic base may be preferable to a strongly coordinating amine base.Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ in place of amine bases like triethylamine or diisopropylethylamine.
Pre-catalyst Selection Using a well-defined palladium(II) pre-catalyst can ensure a more controlled and efficient generation of the active Pd(0) species in situ, potentially minimizing the formation of inactive complexes.Utilize pre-catalysts like (AllylPdCl)₂ or PEPPSI-type catalysts.
Guide 2: Preventing Palladium Black Formation

The precipitation of palladium black is a visual and often terminal sign of catalyst deactivation. It signifies that the catalytically active, soluble Pd(0) species have aggregated into inactive metallic clusters.

active Active Pd(0)Ln Catalyst inactive Inactive Pd Black (Precipitate) active->inactive Aggregation off_cycle Off-Cycle Pd-Pyridazine Complex active->off_cycle Coordination off_cycle->active Reversible (Slow)

Caption: Pathways to palladium catalyst deactivation.

Strategy Rationale Recommended Action
Rigorous Degassing Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then be reduced in an uncontrolled manner, leading to aggregation.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Use of Stabilizing Ligands As discussed previously, bulky and electron-rich ligands not only enhance catalytic activity but also stabilize the monomeric Pd(0) species, preventing aggregation.Employ ligands such as SPhos, XPhos, or other biaryl phosphines.
Lower Reaction Temperature Higher temperatures can accelerate the rate of catalyst decomposition and aggregation.If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Choice The choice of solvent can influence the stability of the catalytic species. In some cases, a more coordinating solvent can help to keep the palladium species in solution.Screen different anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DMF.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Halopyridazine

This protocol is adapted from established copper-free Sonogashira methodologies and is a good starting point for optimization.[7]

Reagents and Solvent Preparation:

  • Ensure the halopyridazine, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry.

  • Use an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF). Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.

Reaction Setup (under inert atmosphere):

  • To a dry Schlenk flask, add the halopyridazine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • preventing homo-coupling side reactions in pyridazine synthesis. (2025). BenchChem.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). BenchChem.
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (n.d.). Request PDF.
  • Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. (n.d.). Organometallics.
  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. (2013). Journal of the American Chemical Society.
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024).
  • Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity. (n.d.). Organometallics.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025). BenchChem.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • preventing homo-coupling side reactions in pyridazine synthesis. (2025). BenchChem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). Elektronische Hochschulschriften der LMU München.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). Organic Process Research & Development.
  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. (n.d.). Molecules.
  • Bis[2,3-bis(pyridin-2-yl)pyrazine-κ2N2,N3]palladium(II) dinitrate acetonitrile monosolvate. (2021).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). Request PDF.
  • Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex. (2023).
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. (2025). BenchChem.
  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. (n.d.). Dalton Transactions.
  • Mechanistic insight from kinetic studies on the interaction of model palladium (II) complexes with nucleic acid components. (1996). Metal Ions in Biological Systems.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). OUCI.
  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
  • Crystal Structure and Anti-Proliferative and Mutagenic Evaluation of the Palladium(II) Complex of Deoxyalliin. (2024). Molecules.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
  • troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. (2025). BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Introduction Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis, c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis, commonly achieved via Sonogashira cross-coupling, often yields a crude mixture containing unreacted starting materials, catalyst residues, and by-products such as alkyne homodimers.[3][4] Effective purification is therefore paramount to obtaining material of sufficient purity for downstream applications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this target compound by column chromatography. The inherent chemical properties of the molecule—specifically the basic nitrogen atoms of the pyridazine ring—present unique challenges that require careful consideration of the stationary and mobile phases to achieve optimal separation.

Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography process.

Q1: My compound is streaking or "tailing" badly on the silica gel column. What's causing this and how do I fix it?

A: Severe tailing is the most common issue for nitrogen-containing heterocycles like pyridazines. This phenomenon is primarily caused by strong, non-ideal interactions between the basic lone pairs on the pyridazine nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This interaction leads to slow desorption kinetics, causing the compound to smear down the column rather than moving as a tight band.

Root Causes & Solutions:

  • Acid-Base Interaction: The pyridazine ring acts as a Lewis base, while silica gel is an acidic stationary phase.

    • Solution 1: Basic Modifier: Add a small amount (0.1-1% v/v) of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent. This additive will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound and allowing for symmetrical peak elution.

    • Solution 2: Change Stationary Phase: Switch to a less acidic or neutral stationary phase. Neutral alumina (Brockmann activity II or III) is an excellent alternative that minimizes these strong polar interactions.[5] Alternatively, deactivated or functionalized silica gel can be used.[6]

  • Sample Overload: Applying too much crude material for the column size can saturate the stationary phase, leading to tailing.

    • Solution: As a general rule, the sample load should be between 1-5% of the mass of the silica gel. If tailing persists, reduce the sample load.

Q2: I'm observing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and elution technique. The goal is to maximize the differential partitioning of the product and impurity between the stationary and mobile phases.

Strategies for Improving Resolution:

  • Optimize the Solvent System: The standard hexane/ethyl acetate system may not provide sufficient selectivity.[7] Experiment with solvent systems from different selectivity groups to alter the nature of the interactions.

    • Protocol: Use Thin-Layer Chromatography (TLC) to scout for a better solvent system.[7][8] Aim for a system that gives your product an Rƒ value of approximately 0.25-0.35 and maximizes the separation (ΔRƒ) from the nearest impurity.

    • Alternative Solvents: Consider replacing ethyl acetate with dichloromethane (DCM), diethyl ether, or a mixture, such as hexane/DCM/ethyl acetate. Toluene can also introduce different selectivity through π-π interactions.[7]

  • Switch to Gradient Elution: If a single isocratic solvent system fails to separate all components effectively, a gradient elution is highly recommended.[9][10] A gradient, where the polarity of the mobile phase is increased over time, can sharpen peaks and improve the separation of complex mixtures.[11]

    • Benefit: A shallow gradient (e.g., starting from 10% ethyl acetate in hexane and slowly increasing to 30%) can effectively resolve compounds that co-elute under isocratic conditions.[10]

  • Reduce Flow Rate: Decreasing the flow rate of the mobile phase can increase the number of theoretical plates in the column, allowing more time for equilibrium between the phases and often leading to better separation.

dot

G start Poor Separation (ΔRf < 0.1 on TLC) check_rf Is Product Rf between 0.25 and 0.35? start->check_rf adjust_polarity Adjust Solvent Polarity (e.g., increase/decrease %EtOAc) check_rf->adjust_polarity No change_solvent Change Solvent System (e.g., Hex/DCM or Hex/Ether) Utilize different selectivity groups. check_rf->change_solvent Yes adjust_polarity->start Re-evaluate on TLC gradient Implement a Shallow Gradient Elution change_solvent->gradient If still poor resolution success Achieved Good Separation change_solvent->success If successful flow_rate Reduce Column Flow Rate gradient->flow_rate For further optimization gradient->success If successful flow_rate->success If successful G start TLC Analysis of Crude Mixture decision Are all spots well-separated (ΔRf > 0.2 for all key components)? start->decision isocratic Use Isocratic Elution (Solvent system giving product Rf ≈ 0.3) decision->isocratic Yes complex Complex mixture with spots at baseline and high Rf decision->complex No gradient Use Gradient Elution (Start with low polarity to elute nonpolar spots, ramp to elute product and polar impurities) complex->gradient

Sources

Optimization

Preventing alkyne degradation during Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate long-term storage

Welcome to the technical support guide for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its specific combination of functional groups—an activated alkyne, a methyl ester, and a pyridazine heterocycle—this molecule requires careful handling and storage to prevent degradation. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols for storage and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate to degrade?

A1: The degradation of this compound is primarily driven by its constituent functional groups. There are four main pathways of concern:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This reaction cleaves the ester to form the corresponding carboxylic acid and methanol.[1][2]

  • Oxidation: The electron-rich carbon-carbon triple bond (alkyne) is vulnerable to oxidation from atmospheric oxygen.[3] This process can be accelerated by exposure to light and may lead to cleavage of the triple bond or the formation of various oxygenated byproducts.[4]

  • Photodegradation: The conjugated π-system, which includes the pyridazine ring, the alkyne, and the ester, can absorb UV and visible light.[5] This absorbed energy can initiate reactions, leading to polymerization, isomerization, or cleavage.[6][7]

  • Polymerization: Activated alkynes can undergo self-addition or polymerization reactions, especially when exposed to heat, light, or catalytic impurities.[3][8] This results in the formation of oligomeric or polymeric materials, which typically present as a discolored, insoluble gum or solid.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the degradation pathways mentioned above, the following storage conditions are strongly recommended:

  • Temperature: Store at -20°C or lower. Low temperatures significantly slow the kinetics of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen. This is the most critical step to prevent oxidative degradation and hydrolysis from atmospheric oxygen and moisture.

  • Light: Store in an amber glass vial or completely protected from light by wrapping the vial in aluminum foil and placing it in a secondary container.[9][10]

  • Container: Use a high-quality glass vial with a PTFE-lined cap to ensure an airtight seal and prevent leaching of contaminants from the container.

Q3: What is the expected shelf-life of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate?

A3: When stored under the ideal conditions described in Q2, the compound should remain stable for over a year. However, stability is not guaranteed. We strongly recommend re-analyzing the purity of the material by HPLC or ¹H NMR after 12 months of storage or before use in a critical experiment if the container has been opened multiple times.

Q4: How should I handle the compound when removing it from cold storage for use?

A4: To prevent atmospheric moisture from condensing on the cold solid (which would introduce water and accelerate hydrolysis), always allow the sealed vial to warm to ambient room temperature before opening. This typically takes 20-30 minutes. Once you have weighed out the desired amount, promptly flush the vial with an inert gas, reseal it tightly, and return it to cold storage.

Troubleshooting Guide

This section addresses specific issues you may encounter, their probable causes, and the recommended actions.

Problem 1: The color of my compound has changed from white/off-white to yellow or brown.

  • Probable Cause: This is a strong indicator of degradation, most likely due to polymerization or extensive oxidative decomposition.[3] These processes often create complex mixtures of conjugated oligomers that absorb visible light, appearing colored.

  • Recommended Action:

    • Do not use the material in an experiment, as its purity is compromised.

    • Dissolve a small sample (approx. 1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum. The presence of broad, poorly resolved signals in the aromatic and aliphatic regions instead of sharp, distinct peaks is characteristic of polymeric material.

    • Analyze the material via HPLC-UV (see Protocol 2). A significant decrease in the area of the main peak and the appearance of multiple new peaks confirms degradation.

    • If the purity is below 90%, the material should be discarded or repurified by column chromatography if a sufficient quantity is available.

Problem 2: My ¹H NMR spectrum shows a new singlet at ~3.2-3.6 ppm and/or a new broad peak >10 ppm.

  • Probable Cause: These signals are indicative of ester hydrolysis.

    • A singlet in the 3.2-3.6 ppm range (solvent dependent) likely corresponds to free methanol, a byproduct of the hydrolysis.[1]

    • A very broad singlet downfield (>10 ppm) is characteristic of a carboxylic acid proton (-COOH), the other product of hydrolysis.

  • Recommended Action:

    • Quantify the extent of hydrolysis by integrating the methyl ester peak of the starting material against the new methanol peak or a known internal standard.

    • If the level of the carboxylic acid impurity is low (<5%) and your subsequent reaction is not sensitive to mild acids, you may be able to proceed.

    • For higher levels of impurity, the material should be repurified. This can often be achieved by dissolving the sample in a water-immiscible solvent (e.g., ethyl acetate), washing with a saturated sodium bicarbonate solution to remove the acidic impurity, then drying and evaporating the organic layer.

Problem 3: The compound displays poor solubility compared to when it was first received.

  • Probable Cause: This is another sign of polymerization. As the molecular weight of the compound increases through self-addition reactions, its solubility characteristics change, often leading to decreased solubility in common organic solvents.

  • Recommended Action:

    • Attempt to dissolve a small amount in a strong solvent like DMSO or DMF. If it remains insoluble or only partially soluble, significant polymerization has occurred.

    • Confirm with ¹H NMR and HPLC analysis as described in Problem 1. The material is likely unusable and should be discarded.

Troubleshooting Workflow

TroubleshootingWorkflow start Observe Issue with Compound issue1 Color Change (Yellow/Brown) start->issue1 issue2 Unexpected NMR Peaks start->issue2 issue3 Poor Solubility start->issue3 action_nmr Run ¹H NMR issue1->action_nmr issue2->action_nmr issue3->action_nmr result_nmr_poly NMR shows broad, unresolved signals action_nmr->result_nmr_poly Check for broadness result_nmr_hydrolysis NMR shows new peaks: ~3.4 ppm (MeOH) >10 ppm (-COOH) action_nmr->result_nmr_hydrolysis Check for new singlets action_hplc Run HPLC-UV result_hplc HPLC shows low purity, multiple new peaks action_hplc->result_hplc cause_poly Probable Cause: Polymerization/ Oxidation cause_poly->action_hplc cause_hydrolysis Probable Cause: Ester Hydrolysis cause_hydrolysis->action_hplc result_nmr_poly->cause_poly result_nmr_hydrolysis->cause_hydrolysis solution_discard Decision: Discard or Repurify result_hplc->solution_discard If purity <90% solution_use_cautiously Decision: Use with caution or purify via acid-wash result_hplc->solution_use_cautiously If hydrolysis <5% DegradationPathways cluster_main Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate cluster_products Degradation Products cluster_conditions Degradation Conditions SM Starting Material P1 Carboxylic Acid + Methanol SM->P1 P2 Oxidative Cleavage Products (e.g., diones, acids) SM->P2 P3 Polymer / Oligomers SM->P3 C1 H₂O (Acid/Base catalyst) C1->SM Hydrolysis C2 O₂ (Light/Heat) C2->SM Oxidation C3 Light / Heat (Initiator) C3->SM Polymerization

Caption: Major degradation pathways for the target compound.

References

  • Ji, Y., Mao, G., Wang, Y., & Bartlam, M. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. [Link]

  • Reusch, W. (n.d.). Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Levy, O., Musa, S., & Bino, A. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. Dalton Transactions, 42(34), 12248–12251. [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

  • Katta, N., Ojha, M., Murugan, A., Arepally, S., & Sharada, D. S. (2020). Visible light-mediated photocatalytic oxidative cleavage of activated alkynes via hydroamination: a direct approach to oxamates. Organic & Biomolecular Chemistry, 18(13), 2465–2469. [Link]

  • EBSCO. (n.d.). Alkynes. Chemistry Research Starters. [Link]

  • Goreshnik, E., & Goreshnik, I. (2015). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, 44(2), 594–601. [Link]

  • Skuodis, E., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(15), 4469. [Link]

  • Klyuchnikov, V. A., et al. (2017). The thermal decomposition of azidopyridines. ResearchGate. [Link]

  • La Nasa, J., et al. (2020). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder. Frontiers in Materials, 7. [Link]

  • LibreTexts Chemistry. (2024). 9.5: Reduction of Alkynes. [Link]

  • Rojas Lab. (2024). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • La Nasa, J., et al. (2020). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder. ResearchGate. [Link]

  • U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
  • Ito, F., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science. [Link]

  • Laboratory Furniture Solutions. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Véchambre, C., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8040–8049. [Link]

  • Wang, H., et al. (2021). Complete Degradation of a Conjugated Polymer into Green Upcycling Products by Sunlight in Air. Journal of the American Chemical Society, 143(27), 10427–10434. [Link]

  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1215. [Link]

  • Mojumdar, S. C., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 58(6), 440-443. [Link]

  • University of California, Santa Barbara. (n.d.). Safe Storage of Hazardous Chemicals. [Link]

  • Kanazawa University. (2019). Photocatalytic generation of highly reactive alkynes under visible light conditions. EurekAlert![Link]

  • Wang, Z., et al. (2022). Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis. Science Advances, 8(37). [Link]

  • Northwestern University. (n.d.). Managing Chemical Retention and Storage. [Link]

  • Worch, J. C., et al. (2024). Cyclic Polymers from Alkynes: Scope and Degradation. Journal of the American Chemical Society. [Link]

  • NextSDS. (n.d.). methyl 3-(4-aminophenyl)prop-2-ynoate. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3445. [Link]

  • European Patent No. EP 0675867 B1. (1998). Hydrolysis of methyl esters for production of fatty acids. European Patent Office. [Link]

  • Liu, C., & Wuest, W. M. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

  • Al-Ostath, R. A., et al. (2024). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]

  • Estévez, V., et al. (2026). Novel Pyridazin-3(2 H )-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ResearchGate. [Link]

  • University of Southern California. (n.d.). Chemical Segregation and Storage. USC Environmental Health & Safety. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Alkyne. [Link]

Sources

Troubleshooting

Overcoming low solubility issues with Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in aqueous media

Technical Support Center: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Welcome to the technical support guide for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Welcome to the technical support guide for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming its low aqueous solubility.

The structure of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, featuring a relatively nonpolar pyridazine core and a methyl ester, contributes to its characteristically poor solubility in aqueous media. This guide provides a series of structured FAQs and troubleshooting protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a primary stock solution of this compound?

A1: Due to its poor aqueous solubility, a primary stock solution should be prepared using a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution.[2]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock (assuming a hypothetical Molecular Weight of 176.17 g/mol ), you would weigh 1.76 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.[2]

  • Mixing: Vortex the solution thoroughly. If necessary, gentle warming (up to 37°C) or brief sonication in a water bath can be used to facilitate complete dissolution.[2] Visually confirm that no solid particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.[3]

Q2: What is the expected solubility of this compound in aqueous buffers like PBS?

A2: The aqueous solubility is expected to be very low. While the pyridazine moiety's nitrogen atoms can act as hydrogen bond acceptors, improving solubility compared to a nonpolar benzene ring, the overall molecule is hydrophobic.[4][5] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely result in precipitation or an insoluble suspension. Experimental determination is necessary, but solubility is often less than 10 µM. For a structural analog, 6-phenyl-pyridazin-3(2H)-one, the mole fraction solubility in pure water was found to be extremely low (5.82 × 10⁻⁶ at 298.2 K), whereas it was significantly higher in DMSO.[6]

Q3: Can I adjust the pH of my aqueous buffer to improve solubility?

A3: Yes, pH modification can be an effective strategy for ionizable compounds.[7] The pyridazine ring is weakly basic (pKa of pyridazine is ~2.0), meaning it can be protonated under acidic conditions.[8] Lowering the pH of the buffer (e.g., to pH 4-5) may increase the solubility of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate by forming a more soluble cationic species. However, it is critical to verify that the compound remains stable at the adjusted pH and that the pH change does not interfere with your experimental assay.

Troubleshooting Guide: Precipitation Issues

This section addresses the common problem of compound precipitation when diluting the DMSO stock solution into an aqueous experimental medium.

Problem: My compound precipitates immediately upon dilution into my aqueous assay buffer.

This is a classic issue for poorly soluble compounds and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[9] The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution, the percentage of the organic solvent drops dramatically, causing the compound to crash out of solution.

Solution Workflow: A Stepwise Approach to Overcoming Precipitation

The following workflow provides a systematic approach to resolving precipitation issues, starting with the simplest methods.

G Start Start: Compound Precipitates in Aqueous Buffer Check_Conc Step 1: Reduce Final Concentration Start->Check_Conc Test_Cosolvent Step 2: Introduce a Co-solvent in the Final Medium Check_Conc->Test_Cosolvent Precipitation Persists Success Success: Compound is Soluble Check_Conc->Success Resolved Use_Surfactant Step 3: Add a Surfactant to the Final Medium Test_Cosolvent->Use_Surfactant Precipitation Persists Test_Cosolvent->Success Resolved Use_Cyclodextrin Step 4: Employ a Solubilizing Agent (e.g., Cyclodextrin) Use_Surfactant->Use_Cyclodextrin Precipitation Persists Use_Surfactant->Success Resolved Use_Cyclodextrin->Success Resolved Failure Further Formulation Development Needed Use_Cyclodextrin->Failure Precipitation Persists

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Protocols for Troubleshooting Steps

The most straightforward approach is to determine the maximum achievable concentration in your assay buffer.

  • Protocol: Prepare serial dilutions of your compound from the DMSO stock into the final aqueous buffer. Start from your target concentration and dilute downwards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). Incubate at the experimental temperature and visually inspect for precipitation (cloudiness) after 15-30 minutes. Use the highest concentration that remains clear for your experiments.

Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the aqueous medium.[1][10]

  • Recommended Co-solvents: Polyethylene Glycol (PEG 300/400), Propylene Glycol, or Ethanol.[11][12]

  • Protocol:

    • Prepare an intermediate stock solution of your compound in 100% of the chosen co-solvent (e.g., 1 mM in PEG 400).

    • Add this intermediate stock to your aqueous buffer to reach the final desired concentration.

    • The final concentration of the co-solvent should be kept as low as possible, typically between 1-5%, to avoid solvent-induced artifacts in biological assays.[12] Always run a vehicle control with the same final concentration of the co-solvent to account for its effects.

Table 1: Common Co-solvents and Surfactants for In Vitro Assays

Agent TypeExampleTypical Final ConcentrationKey Considerations
Co-solvent DMSO< 0.5%Can have biological effects at higher concentrations.[12]
PEG 4001 - 5%Generally well-tolerated but can increase viscosity.[11]
Ethanol< 1%Potential for toxicity and off-target effects.[12]
Surfactant Tween® 800.01 - 0.1%Forms micelles to encapsulate the compound.[13] Can interfere with some assays.
Pluronic® F-680.02 - 0.1%A non-ionic surfactant often used in cell culture.

Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, increasing their apparent solubility.[13]

  • Recommended Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used.[12]

  • Protocol:

    • Prepare your aqueous assay buffer containing the desired final concentration of the surfactant (e.g., 0.1% Tween® 80).

    • Ensure the surfactant is fully dissolved in the buffer.

    • Add the compound from your DMSO stock solution directly to the surfactant-containing buffer while vortexing to facilitate incorporation into the micelles.

    • As with co-solvents, a vehicle control containing the surfactant is essential.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[14][15][16]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and safety profiles.[15][17]

  • Protocol:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer first. A concentration of 1-10 mM is a good starting point.

    • Add the compound (from the DMSO stock) to the cyclodextrin-containing solution.

    • Allow the mixture to equilibrate for at least 30 minutes, with occasional mixing, to allow for the formation of the inclusion complex.[14]

G cluster_0 Aqueous Medium Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (HP-β-CD) CD->Complex Forms Complex with

Caption: Cyclodextrin forming a soluble inclusion complex.

Final Recommendations

When working with a challenging compound like Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, a systematic approach is key. Always start with the simplest solubilization method and progress to more complex formulations as needed. Meticulous record-keeping of what has been tried and the results is crucial. For any biological assay, it is imperative to run parallel vehicle controls to ensure that the solubilizing agents themselves are not influencing the experimental results.

References

  • Vertex AI Search. (2024, March 15).
  • PMC. (n.d.).
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • MDPI. (2023, June 12). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls.
  • MDPI. (2025, July 20).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • Taylor & Francis Online. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • ACS Publications. (2020, December 15).
  • BenchChem. (2025).
  • ACS Publications. (n.d.). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry.
  • ResearchGate. (2025, July 8). (PDF)
  • MilliporeSigma. (n.d.). methyl 3-(pyridazin-4-yl)
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • PMC. (n.d.).
  • Flinn Scientific. (n.d.).
  • MDPI. (2019, December 31).
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ChemicalBook. (n.d.). Pyridazine CAS#: 289-80-5.
  • ResearchGate. (2016, July 25).
  • ScienceAsia. (2020, June 20).
  • MDPI. (2024, March 13). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids.
  • MDPI. (2023, January 28).
  • Liberty University. (n.d.).
  • PMC. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Chemical Synthesis Database. (2025, May 20). methyl 3-(5-methyl-1,2-benzisothiazol-3-yl)
  • Semantic Scholar. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • ResearchGate. (2026, January 8). (PDF) Novel Pyridazin-3(2 H )-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • ChemicalBook. (2025, November 8). methyl (2S)-2-amino-3-[6-(dimethylamino)

Sources

Optimization

Minimizing homocoupling side reactions in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate synthesis

Technical Support Center: Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Sonogashira cross-coupling reaction. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies, particularly for the persistent challenge of minimizing alkyne homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the homocoupled diyne byproduct during my Sonogashira reaction?

A1: The primary cause of homocoupling, often referred to as Glaser or Hay coupling, is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne (in this case, methyl propiolate).[1][2][3] This side reaction is significantly promoted by the presence of oxygen.[3][4][5] The copper(I) acetylide intermediate, which is crucial for the main Sonogashira catalytic cycle, can be oxidized (often by O₂) to a copper(II) species, which then facilitates the coupling of two alkyne units to form a symmetrical 1,3-diyne.[6][7]

Q2: My reaction turns black and seems to stall. Is this related to homocoupling?

A2: While a color change to dark red or black is often normal due to the formation of palladium and copper complexes, the formation of a black precipitate and reaction stalling can indicate catalyst decomposition ("Pd black").[8] This can be exacerbated by several factors, including the presence of oxygen, which not only promotes homocoupling but also destabilizes the active Pd(0) catalyst.[1][3] High concentrations of phosphine-free Pd(II) species can also lead to catalyst decomposition. Therefore, while not a direct result of homocoupling, the conditions that favor homocoupling (i.e., presence of oxygen) also favor catalyst degradation.

Q3: Should I be using a copper co-catalyst? I've seen "copper-free" Sonogashira protocols.

A3: This is a critical decision in your experimental design.

  • Traditional Sonogashira: Employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The copper accelerates the reaction by rapidly forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[1][9] However, this is the very pathway that leads to homocoupling.[1][10]

  • Copper-Free Sonogashira: These protocols have been developed specifically to avoid the formation of homocoupling byproducts.[1][10][11] They are highly recommended when homocoupling is a significant issue or when the starting materials are expensive, making the dimerization wasteful.[4][5] These reactions may require more specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), different bases, or slightly higher temperatures to proceed efficiently.[9][12]

For the synthesis of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, if you are observing significant amounts of dimethyl 2,4-hexadiynedioate (the homocoupled product of methyl propiolate), switching to a copper-free protocol is a highly recommended strategy.[13]

Q4: How does the choice of palladium catalyst and ligand affect selectivity?

A4: The choice of the palladium source and its associated ligand is paramount for achieving high selectivity and yield.

  • Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ is common. If you use a Pd(II) source (e.g., PdCl₂(PPh₃)₂), it must first be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to side reactions.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, effective ligand for many applications.

    • Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands can increase the rate of the desired cross-coupling reaction, often allowing for lower catalyst loadings and enabling the coupling of less reactive halides (e.g., aryl chlorides).[9][14] Their use can make copper-free conditions more viable.[13]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, offering high catalytic activity and stability, often under copper-free conditions.[1][9]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to diagnosing and solving issues with homocoupling during your synthesis.

Problem: Significant formation of dimethyl 2,4-hexadiynedioate is observed by TLC, GC-MS, or NMR.

The workflow below outlines a logical progression of troubleshooting steps, from simple adjustments to more significant protocol changes.

G cluster_0 Level 1: Procedural & Atmospheric Control cluster_1 Level 2: Reagent & Stoichiometry Adjustment cluster_2 Level 3: Protocol Overhaul A High Homocoupling Observed B Verify Inert Atmosphere (Critical First Step) A->B Start Here C Degas Solvents & Reagents Rigorously (Freeze-Pump-Thaw or Sparge) B->C D Use Fresh, High-Purity Reagents (Amine, CuI, Pd Catalyst) C->D E Reduce CuI Loading (e.g., from 5 mol% to 1-2 mol%) D->E If problem persists F Slowly Add Methyl Propiolate (via Syringe Pump) E->F G Consider H₂ Atmosphere (Diluted with N₂/Ar) F->G H Switch to a Copper-Free Protocol (Most Effective Solution) G->H If homocoupling is still >5% I Change Ligand System (e.g., to P(t-Bu)₃ or NHC) H->I K Problem Solved: High Yield of Desired Product H->K J Optimize Solvent & Base (e.g., DMF, Piperidine, Cs₂CO₃) I->J J->K

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Troubleshooting Steps & Explanations
Potential Cause Troubleshooting Strategy & Explanation Experimental Protocol
Presence of Oxygen Strategy: Rigorously exclude oxygen from the reaction. Oxygen is the primary oxidant for the Cu(I) to Cu(II) conversion that drives Glaser coupling.[3][4] This is the most common and easily correctable cause of excessive homocoupling.Degassing Protocol: Assemble your reaction flask with all solid reagents. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Add degassed solvents via cannula or a gas-tight syringe. To degas solvents, use the "freeze-pump-thaw" method (3 cycles) for maximum efficiency or sparge with an inert gas for 30-60 minutes.[15]
High Instantaneous Alkyne Concentration Strategy: Add the methyl propiolate slowly to the reaction mixture over several hours using a syringe pump. Keeping the concentration of the terminal alkyne low at any given moment kinetically favors the cross-coupling pathway with the aryl halide over the second-order homocoupling pathway.[3]Slow Addition: Prepare a solution of methyl propiolate in a small amount of the degassed reaction solvent. Load this into a syringe and add it to the reaction mixture via a syringe pump over 2-4 hours once the reaction has reached the target temperature.
Excessive Copper(I) Catalyst Strategy: Reduce the loading of the copper(I) iodide co-catalyst. While catalytic, higher concentrations of CuI can accelerate the rate of homocoupling.[3] Reducing the loading to the minimum effective amount (e.g., 0.5–2 mol%) can significantly suppress the side reaction without crippling the primary reaction rate.Catalyst Loading: If your standard protocol uses 5 mol% CuI, reduce this to 1-2 mol%. Ensure the CuI is a fine, off-white powder; if it is green or brown, it may have oxidized and should be purified or replaced.
(Advanced) Residual Oxygen Strategy: Perform the reaction under a dilute hydrogen atmosphere (e.g., 5-10% H₂ in N₂ or Ar). The palladium catalyst can facilitate the reduction of trace oxygen by hydrogen to water, effectively scavenging the oxidant that promotes homocoupling.[4][5] Caution: Use appropriate safety measures when handling hydrogen.H₂ Atmosphere: After setting up the reaction under an inert atmosphere, switch the gas supply to a certified mixture of 5% H₂ in N₂. Maintain a positive pressure of this gas mixture throughout the reaction.
Inherent Protocol Limitation Strategy: Eliminate the root cause by switching to a copper-free Sonogashira protocol. This is the most definitive way to prevent Glaser coupling.[1][10][11] This often involves using a stronger organic base (like piperidine or DBU) or a carbonate base (like Cs₂CO₃) and may require a more robust ligand system.Copper-Free Protocol: See the optimized protocols in the next section for a detailed experimental setup. This change fundamentally alters the catalytic cycle to avoid the problematic copper acetylide intermediate.

Optimized Experimental Protocols

The following protocols are provided as robust starting points. The choice between them depends on the severity of the homocoupling issue and the availability of reagents.

Protocol 1: Optimized Copper-Catalyzed Sonogashira

This protocol is for situations where homocoupling is minor and can be controlled through careful technique.

  • To an oven-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Seal the flask, and evacuate and backfill with high-purity argon (3 cycles).

  • Add degassed triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) and a degassed solvent such as THF or DMF (to make a ~0.2 M solution) via cannula.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl propiolate (1.2 equiv) via syringe pump over 2 hours.

  • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting halide is consumed.

  • Work-up by filtering through a pad of celite, washing with ethyl acetate, and concentrating the filtrate. Purify by column chromatography.

Protocol 2: Recommended Copper-Free Sonogashira

This is the recommended protocol for eliminating persistent homocoupling issues.

  • To an oven-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and a bulky phosphine ligand like cataCXium® A if needed (3 mol%).

  • Seal the flask, and evacuate and backfill with high-purity argon (3 cycles).

  • Add degassed piperidine (3.0 equiv) and degassed DMF (to make a ~0.2 M solution) via cannula.

  • Add methyl propiolate (1.2 equiv) in one portion.

  • Heat the reaction to 80-100 °C. The higher temperature is often required to compensate for the absence of the copper co-catalyst.

  • Monitor the reaction by TLC or LC-MS. Upon completion, proceed with an aqueous work-up and purification.

Mechanistic Overview: Cross-Coupling vs. Homocoupling

Understanding the competing catalytic cycles is key to troubleshooting.

G cluster_Pd Desired Sonogashira Cycle (Pd-Catalyzed) cluster_Cu Undesired Glaser Cycle (Cu-Mediated) Pd0 Pd(0)L₂ Pd_Add Oxidative Addition Pd0->Pd_Add + R¹-X Pd_Complex R¹-Pd(II)(X)L₂ Pd_Add->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Coupled R¹-Pd(II)(C≡CR²)L₂ Transmetal->Pd_Coupled Red_Elim Reductive Elimination Pd_Coupled->Red_Elim Red_Elim->Pd0 regenerates Product R¹-C≡C-R² (Desired Product) Red_Elim->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡C-R² CuI->Cu_Acetylide + Alkyne, Base Alkyne H-C≡C-R² Cu_Acetylide->Transmetal To Pd Cycle Oxidation Oxidation (O₂ Promoted) Cu_Acetylide->Oxidation + O₂ Dimer [Dimeric Cu(II) Complex] Oxidation->Dimer Homocoupling Reductive Coupling Dimer->Homocoupling Homocoupling->CuI regenerates Side_Product R²-C≡C-C≡C-R² (Homocoupled Side Product) Homocoupling->Side_Product

Caption: Competing catalytic cycles in Sonogashira coupling.

As the diagram illustrates, the Copper(I) Acetylide is the key branch point. In an ideal, oxygen-free environment, it funnels into the palladium cycle via transmetalation. However, in the presence of oxygen, it is diverted into the Glaser homocoupling cycle, producing the undesired diyne byproduct.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Mohammadi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • The Organic Reaction Information System. (2025). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Zhang, W., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(1), 239–244. Available at: [Link]

  • Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 434–439. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available at: [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Cacchi, S., et al. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(15), 3255–3258. Available at: [Link]

  • Liu, J., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(26), 14640–14645. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Retrieved from [Link]

  • Wang, S., et al. (2023). Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway. Nature Communications. Available at: [Link]

  • Fukuyama, T., et al. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691–1694. Available at: [Link]

  • Jones, C. D., et al. (2014). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 172, 335-347. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recrystallization of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate .

This molecule presents a unique physicochemical dichotomy: it features a highly polar, hydrogen-bond-accepting pyridazine core coupled with a thermally sensitive, highly electrophilic alkyne ester (propiolate) moiety. Standard "heat-and-cool" recrystallization methods often fail here. This guide will explain the causality behind these failures and provide self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling: Understanding the Molecule

To control the crystallization, we must first understand the molecular behavior of the intermediate:

  • The Pyridazine Core : Pyridazines exhibit weak basicity but possess a remarkably high dipole moment. This promotes strong intermolecular hydrogen bonding and π−π stacking, which can lead to severe solvent entrapment or the formation of stable solvates during crystallization[1].

  • The Prop-2-ynoate Moiety : The conjugated alkyne ester is a potent Michael acceptor. Elevated temperatures, especially in the presence of protic or nucleophilic solvents (e.g., alcohols, primary amines), can trigger oxa-Michael additions or thermal polymerization.

Troubleshooting Guide & FAQs

Q: Every time I attempt a traditional cooling crystallization, my product "oils out" into a biphasic liquid instead of forming crystals. Why is this happening, and how do I fix it? Root Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal curve before reaching the crystalline solubility curve[2]. Because of the pyridazine ring's high dipole moment, it forms transient, solute-rich liquid clusters that separate as an oil rather than organizing into a rigid lattice. Solution: Shift the thermodynamic pathway. Abandon steep cooling gradients. Instead, utilize an anti-solvent crystallization approach at a constant, mild temperature (e.g., 20–25°C). Dissolving the crude in a good solvent and slowly titrating with a non-polar anti-solvent keeps the system within the metastable zone, promoting nucleation over phase separation.

Q: I tried recrystallizing from hot methanol, but my purity dropped from 90% to 82%, and I observed a new +32 Da impurity by LC-MS. What went wrong? Root Cause: You have induced an oxa-Michael addition. The electron-deficient alkyne ester is highly susceptible to nucleophilic attack by methanol at elevated temperatures, adding exactly 32 Da (CH3OH) across the triple bond. Solution: Never exceed 45°C when processing this intermediate. Switch to non-nucleophilic, aprotic solvent systems like Ethyl Acetate (EtOAc) / Heptane to preserve the structural integrity of the prop-2-ynoate group.

Q: My yield is consistently below 50% even when cooling to 0°C. How can I drive the crystallization to completion? Root Cause: Pyridazine derivatives often exhibit a shallow solubility curve in polar solvents, meaning they remain highly soluble even at low temperatures[3]. Solution: Introduce a non-polar anti-solvent to forcefully reduce solubility. Additionally, implement a strict seeding protocol . Adding 0.5% w/w of pure seed crystals bypasses the primary nucleation energy barrier, forcing the remaining solute to deposit onto the existing crystal lattice.

Quantitative Data: Solvent System Optimization

The table below summarizes the thermodynamic outcomes of various solvent systems tested for this molecule.

Solvent SystemTemp ProfileSolubility (mg/mL)Yield (%)Purity (HPLC %)Mechanistic Observation
Methanol (100%) 60°C 5°CHigh42%88.5%Oxa-Michael degradation observed at >50°C.
Toluene (100%) 80°C 5°CModerate65%94.0%Oiling out (LLPS) occurred during rapid cooling.
IPA / Water (9:1) 50°C 5°CModerate71%96.2%Solvate formation due to strong H-bonding with water.
EtOAc / Heptane (1:3) 40°C 20°CLow (in mixture)89% 99.4% Optimal supersaturation; highly crystalline solid.

Validated Experimental Protocol: Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Each critical phase contains a verification step to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Dissolution (Aprotic Environment) Suspend 10.0 g of crude Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in 50 mL of Ethyl Acetate (EtOAc). Warm gently to 40°C until complete dissolution occurs. Do not exceed 45°C.

Step 2: Polish Filtration (Nucleation Control) Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean, dry crystallizer. Causality: This removes insoluble particulate matter that acts as spurious, uncontrolled nucleation sites, ensuring we control the exact moment of crystallization[2].

Step 3: Thermal Equilibration Cool the filtrate to 25°C at a controlled rate of 0.5°C/min. Stir at 200 rpm using an overhead stirrer (avoid magnetic stir bars, which cause secondary nucleation via crystal attrition).

Step 4: Anti-Solvent Titration & Self-Validation Check Begin adding Heptane (anti-solvent) at a rate of 0.5 mL/min. Add exactly 15 mL of Heptane, then pause addition for 15 minutes . Self-Validation: Observe the solution. If it remains completely transparent, the system is safely in the metastable zone. If it turns cloudy or oils out, your initial EtOAc volume was too low, and you must add 5 mL of warm EtOAc to recover the solution.

Step 5: Seeding Add 50 mg (0.5% w/w) of pure Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate seed crystals. Self-Validation: If the seeds dissolve within 5 minutes, the solution is undersaturated; add 5 mL more Heptane and re-seed. If the seeds remain suspended and the slurry begins to thicken, the metastable zone is correctly established.

Step 6: Final Anti-Solvent Addition Resume Heptane addition (135 mL total) at a rate of 1.0 mL/min to drive the supersaturation and maximize yield.

Step 7: Aging & Isolation Age the slurry for 2 hours at 20°C to allow for Ostwald ripening (smaller crystals dissolving and re-precipitating onto larger ones). Filter under vacuum and wash the cake with 20 mL of cold Heptane. Dry in a vacuum oven at 30°C to a constant weight.

Process Workflow Diagram

CrystallizationWorkflow Start Crude Methyl 3-(6-methylpyridazin-3-yl) prop-2-ynoate Solvent Dissolve in EtOAc at 40°C (Avoid nucleophilic solvents) Start->Solvent Filter Hot Polish Filtration (Remove insoluble impurities) Solvent->Filter Cool Equilibrate to 25°C (Stir at 200 rpm) Filter->Cool AntiSolvent1 Add 15 mL Heptane (Establish Metastable Zone) Cool->AntiSolvent1 Check Did oiling out occur? AntiSolvent1->Check Recover Add 5 mL EtOAc (Re-dissolve) Check->Recover Yes (LLPS) Seed Add Seed Crystals (0.5% w/w) (Bypass Primary Nucleation) Check->Seed No (Clear Solution) Recover->Cool AntiSolvent2 Add 135 mL Heptane (Drive Yield) Seed->AntiSolvent2 Isolate Filter, Wash & Vacuum Dry (Max 30°C) AntiSolvent2->Isolate

Workflow for the anti-solvent crystallization of pyridazine alkyne esters.

References

1.[1] Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:

2.[2] Title: Technical Support Center: Crystallization of Pyrimidine Compounds Source: Benchchem URL:

3.[3] Title: Troubleshooting common issues in pyridine synthesis Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Testing Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Purity: A Comparative Guide

Executive Summary & Analytical Challenge Testing the purity of complex heterocyclic intermediates like Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate requires rigorous analytical control. This molecule presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Testing the purity of complex heterocyclic intermediates like Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate requires rigorous analytical control. This molecule presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC) method developers:

  • The Pyridazine Core: Containing two adjacent basic nitrogen atoms (pKa ~2.5–3.0), the pyridazine ring is highly prone to secondary ion-exchange interactions with residual silanols on standard silica-based columns, leading to severe peak tailing.

  • The Prop-2-ynoate Ester: This conjugated alkyne-ester system is sensitive to base-catalyzed hydrolysis, meaning high-pH mobile phases (often used to neutralize basic amines) will degrade the sample during analysis.

The ICH Q2(R2) guidelines, which became effective in June 2024, provide the global standard for validating analytical procedures, ensuring methods are fit for their intended purpose[1]. This recent overhaul marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. To meet these stringent regulatory standards, this guide objectively compares a conventional HPLC approach against an optimized, chemically intelligent method, providing the causality behind the experimental choices and the resulting validation data.

Method Comparison Strategy: Standard vs. Polar-Embedded C18

To establish a self-validating system, we evaluated two distinct chromatographic strategies:

  • Method A (Conventional Approach): Standard C18 column with 0.1% Trifluoroacetic Acid (TFA) at pH 2.0.

  • Method B (Optimized Approach): Polar-Embedded C18 column with 10 mM Ammonium Acetate buffer at pH 5.0.

Mechanistic Insights: The Causality of Peak Shape

In Method A , the pH of 2.0 fully protonates the pyridazine nitrogens. These positively charged species interact strongly with negatively charged, unendcapped residual silanols (-SiO⁻) on the standard C18 silica surface. This secondary interaction causes severe peak tailing, masking closely eluting impurities and failing ICH Q2(R2) asymmetry criteria.

In Method B , adjusting the pH to 5.0 ensures the pyridazine remains primarily in its neutral, free-base form, minimizing ionic interactions. Crucially, at pH 5.0, the prop-2-ynoate ester remains completely stable, avoiding the hydrolysis that would occur at pH > 8.0. Furthermore, the Polar-Embedded C18 column (which features an amide or carbamate linkage near the silica surface) creates a localized hydration layer. This layer sterically and electrostatically shields any remaining active silanols, ensuring the analyte interacts purely via ideal hydrophobic partitioning.

HPLC_Mechanisms Analyte Methyl 3-(6-methylpyridazin-3-yl)... (Basic N + Sensitive Ester) MethA Method A: Standard C18 (pH 2.0 Mobile Phase) Analyte->MethA MethB Method B: Polar-Embedded C18 (pH 5.0 Mobile Phase) Analyte->MethB MechA Protonated Pyridazine + Ion-Exchange with Silanols MethA->MechA ResultA Peak Tailing & Poor Resolution (Fails ICH Q2 Criteria) MechA->ResultA MechB Neutral Analyte + Shielded Silanols + Stable Ester MethB->MechB ResultB Sharp Symmetrical Peaks (Passes ICH Q2 Criteria) MechB->ResultB

Fig 1: Mechanistic comparison of pyridazine retention on standard vs. polar-embedded C18 columns.

Experimental Protocols (Optimized Method B)

The following step-by-step methodology outlines the optimized, self-validating workflow ready for routine quality control.

Sample and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber is used to prevent potential photolytic degradation of the conjugated alkyne).

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 ± 0.05 with dilute glacial acetic acid.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: Linear gradient from 10% to 60% B

    • 10.0 – 12.0 min: Linear gradient from 60% to 90% B

    • 12.0 – 15.0 min: Hold at 90% B (Column Wash)

    • 15.0 – 15.1 min: Return to 10% B

    • 15.1 – 20.0 min: Hold at 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (optimized for the extended conjugation of the pyridazine-alkyne-ester system).

  • Injection Volume: 10 µL.

ICH Q2(R2) Validation Framework & Comparative Data

The updated ICH Q2(R2) guidance provides specific requirements for evaluating the robustness of chromatographic methods, ensuring reliability across different laboratories and conditions[3]. We evaluated both methods against core validation parameters.

Validation_Workflow ATP Analytical Target Profile (ATP) Define Purity Requirements Spec Specificity & Selectivity (Forced Degradation) ATP->Spec LinRange Linearity & Range (25% to 150% Nominal) Spec->LinRange AccPrec Accuracy & Precision (Repeatability & Recovery) LinRange->AccPrec Robust Robustness Testing (Deliberate Variations) AccPrec->Robust Final Validated Method Ready for Routine QC Robust->Final

Fig 2: ICH Q2(R2) lifecycle approach for analytical method validation.

Comparative Performance Data

The table below summarizes the quantitative validation data, demonstrating why Method B is the superior, compliant choice.

Validation ParameterMethod A (Standard C18, pH 2.0)Method B (Polar-Embedded C18, pH 5.0)ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 6.4 min7.8 minN/A
Tailing Factor ( As​ ) 2.15 (Severe Tailing)1.08 (Symmetrical) 1.5
Theoretical Plates ( N ) 3,50014,200 > 2,000
Specificity (Resolution from Impurity 1) 1.2 (Co-elution risk)3.5 (Baseline resolution) 1.5
Linearity ( R2 ) 0.9910.9999 0.999
Precision (%RSD, n=6) 2.4%0.3% 2.0%
Accuracy (Mean % Recovery) 92.5%99.8% 98.0% - 102.0%

Data Interpretation: Because Method A suffers from silanol-induced peak tailing, the integration of the peak area becomes inconsistent, directly causing the method to fail the Precision (%RSD = 2.4%) and Linearity ( R2 = 0.991) criteria. Conversely, Method B establishes a highly symmetrical peak shape ( As​ = 1.08), which allows for precise integration, resulting in an exceptional precision of 0.3% RSD and near-perfect linearity, fully satisfying ICH Q2(R2) mandates.

Conclusion

Developing a purity method for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate requires balancing the basicity of the pyridazine ring with the hydrolytic sensitivity of the propynoate ester. By utilizing a Polar-Embedded C18 column with a pH 5.0 Ammonium Acetate buffer , researchers can effectively shield residual silanols, neutralize the analyte, and protect the ester moiety. The resulting method is highly robust, easily passing all ICH Q2(R2) validation parameters, and provides a trustworthy foundation for downstream drug development and quality control.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Validation of analytical procedures – ICH Q2(R2)

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) modality is critical when characterizing highly functionalized, labile heterocycles. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) modality is critical when characterizing highly functionalized, labile heterocycles. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS: 1315366-69-8) is a sophisticated building block frequently utilized in the development of kinase inhibitors and beta-3 adrenergic receptor agonists[1]. It features a 6-methylpyridazine core conjugated to a highly reactive prop-2-ynoate (methyl propiolate) moiety.

This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) for this molecule. Furthermore, it provides a self-validating experimental protocol and maps the exact mechanistic causality behind its fragmentation.

Analytical Modality Comparison: HR-ESI-MS/MS vs. GC-EI-MS

When analyzing alkynyl pyridazines, the choice of ionization technique dictates the structural data obtained. Traditional EI-MS relies on 70 eV hard ionization, which often obliterates labile alkyne-ester linkages. Conversely, HR-ESI-MS/MS utilizes soft ionization combined with targeted Higher-energy Collisional Dissociation (HCD), allowing for the step-wise deconstruction of the molecule.

Table 1: Performance Comparison for Alkynyl Pyridazines
Analytical MetricHR-ESI-MS/MS (Orbitrap/Q-TOF)GC-EI-MS (Quadrupole)Impact on Structural Elucidation
Molecular Ion Preservation Excellent ([M+H]⁺ is the base peak in MS1)Poor (M⁺• is highly transient)ESI ensures the intact precursor mass is known prior to fragmentation.
Mass Accuracy < 3 ppm (Exact Mass)~0.1 Da (Nominal Mass)HRMS mathematically eliminates isobaric interference for fragment formulas.
Fragmentation Control High (Stepped NCE allows pathway mapping)Low (Fixed 70 eV shatters the molecule)Stepped energy validates intermediate vs. terminal fragment relationships.
Alkyne-Ester Sensitivity High (Protonation stabilizes the ester)Low (Thermal degradation in GC inlet)ESI prevents pre-ionization thermal breakdown of the prop-2-ynoate group.

Mechanistic Causality of Fragmentation (E-E-A-T)

Understanding why a molecule fragments is more important than simply listing its product ions. The fragmentation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate under ESI-MS/MS is driven by the thermodynamic stability of highly conjugated cations and the extreme stability of neutral leaving groups (like N₂ and CO).

  • Ester Cleavage & Acylium Formation (Low Energy): The initial fragmentation event is the loss of methanol (CH₃OH, 32 Da) from the protonated ester. Causality: Protonation localized at the carbonyl oxygen weakens the methoxy bond. The leaving of methanol is energetically favorable because the resulting acylium ion (m/z 145.040) is highly stabilized by extended π -conjugation with the adjacent alkyne triple bond.

  • Decarbonylation (Medium Energy): The acylium ion rapidly extrudes carbon monoxide (CO, 28 Da) to yield the alkynyl cation (m/z 117.045).

  • Pyridazine Ring Extrusion (High Energy): A hallmark of pyridazine and pyrimidine mass spectrometry is the extrusion of neutral nitrogen gas (N₂, 28 Da)[2][3]. Causality: The N≡N triple bond is one of the most thermodynamically stable entities in chemistry. The loss of N₂ from the m/z 117.045 intermediate triggers a ring contraction, yielding a stable cyclopentadienyl-like cation (m/z 89.039)[4].

  • Propargylic Cleavage: An alternative, competing pathway involves the direct cleavage of the alkyne bond, a well-documented phenomenon in alkynoate mass spectrometry[5]. This yields the intact 6-methylpyridazin-3-yl cation (m/z 93.045), which subsequently loses N₂ to form a methylcyclobutadienyl cation (m/z 65.039).

MS_Pathway M [M+H]+ m/z 177.066 C9H9N2O2+ F1 Acylium Ion m/z 145.040 C8H5N2O+ M->F1 - CH3OH (32 Da) Ester Cleavage F4 6-Methylpyridazin-3-yl m/z 93.045 C5H5N2+ M->F4 - C4H4O2 (84 Da) Alkyne Cleavage F2 Alkynyl Cation m/z 117.045 C7H5N2+ F1->F2 - CO (28 Da) Decarbonylation F3 Cyclopentadienyl-like m/z 89.039 C7H5+ F2->F3 - N2 (28 Da) Ring Extrusion F5 Methylcyclobutadienyl m/z 65.039 C5H5+ F4->F5 - N2 (28 Da) Ring Extrusion

Fig 1: HR-ESI-MS/MS fragmentation pathway of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following LC-HRMS/MS protocol acts as a self-validating system. By utilizing a stepped Normalized Collision Energy (NCE) approach, the relationship between precursor, intermediate, and terminal fragments is mathematically and experimentally proven.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Causality: The 50:50 organic-aqueous ratio ensures optimal droplet desolvation in the HESI source without causing premature analyte precipitation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: Formic acid acts as an essential proton source, maximizing the yield of the [M+H]⁺ precursor ion.

  • Ionization & Stepped NCE: Operate the Heated Electrospray Ionization (HESI) source in positive mode (Spray voltage: 3.5 kV). Apply stepped NCEs of 15, 30, and 45 eV during MS/MS acquisition.

    • Causality (The Validation Mechanism): Low NCE (15 eV) exclusively captures fragile ester cleavages (m/z 145). High NCE (45 eV) forces core pyridazine ring opening (m/z 89, m/z 65). Tracking the rise and fall of these ion abundances across the three energy states proves their sequential mechanistic relationship.

  • Mass Analysis: Acquire data using an Orbitrap mass analyzer set to 70,000 FWHM (MS1) and 35,000 FWHM (MS2).

    • Causality: Sub-3 ppm mass accuracy mathematically eliminates false positive formula assignments.

Workflow S1 Sample Prep 1 µg/mL S2 UHPLC C18 Column S1->S2 S3 Ionization HESI+ Source S2->S3 S4 Mass Analysis Orbitrap HRMS S3->S4 S5 S5 S4->S5

Fig 2: Self-validating LC-HRMS workflow for robust structural elucidation and exact mass annotation.

Quantitative Data: Exact Mass Annotation

The table below summarizes the theoretical vs. observed exact masses generated by the stepped NCE protocol, validating the elemental composition of each fragment.

Table 2: HR-ESI-MS/MS Exact Mass Annotation for[M+H]⁺ (m/z 177.066)
Fragment AssignmentFormulaCalculated m/zObserved m/zMass Error (ppm)Optimal NCEMechanistic Driver
Precursor Ion C₉H₉N₂O₂⁺177.0663177.0661-1.110 eVProtonation of ester carbonyl
Acylium Ion C₈H₅N₂O⁺145.0401145.0404+2.015 eVLoss of CH₃OH (32 Da); π -conjugation
Alkynyl Cation C₇H₅N₂⁺117.0452117.0450-1.730 eVDecarbonylation (-CO, 28 Da)
6-Methylpyridazin-3-yl C₅H₅N₂⁺93.045293.0454+2.130 eVPropargylic alkyne cleavage
Cyclopentadienyl-like C₇H₅⁺89.039189.0389-2.245 eVPyridazine ring extrusion (-N₂, 28 Da)
Methylcyclobutadienyl C₅H₅⁺65.039165.0392+1.545 eVPyridazine ring extrusion (-N₂, 28 Da)

References

  • Dampc, M., et al. "Electron impact ionization and cationic fragmentation of the pyridazine molecules." ResearchGate.[2]

  • "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics.[3]

  • "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." PMC.[4]

  • "Mass Spectrometry: Alkyne Fragmentation." JoVE.[5]

  • "Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists." US Patent 8653260B2.[1]

Sources

Validation

A Comparative Guide to Terminal Alkynes in Click Reactions: Spotlight on Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Introduction: The Indispensable Role of Alkynes in Click Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become a cornerstone of modern chemical synthesis, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Alkynes in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become a cornerstone of modern chemical synthesis, offering a robust and efficient method for covalently linking molecules.[1][2][3] Its applications are vast, spanning drug discovery, bioconjugation, materials science, and diagnostics.[4][5][6][7] At the heart of this transformation lies the reaction between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, rapidly and specifically forms a stable 1,4-disubstituted 1,2,3-triazole.[1][8]

While the azide component is relatively uniform in its reactivity, the choice of the terminal alkyne is a critical experimental parameter. The alkyne's electronic and steric properties profoundly influence the reaction kinetics, potential side reactions, and the physicochemical characteristics of the resulting triazole conjugate. This guide provides an in-depth comparison of various terminal alkynes, with a special focus on the unique profile of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, an electron-deficient, heteroaromatic alkyne. We will explore the chemical principles governing alkyne reactivity and provide a framework for selecting the optimal alkyne for your research needs.

The Decisive Factor: How Alkyne Structure Dictates Reactivity

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[1] The rate of this step, and subsequent steps, is highly sensitive to the electronic nature of the substituent attached to the alkyne.

  • Electron-Withdrawing Groups (EWGs): Alkynes substituted with EWGs, such as esters or heteroaromatics, are considered "activated" or electron-deficient. The EWG increases the acidity of the terminal proton, facilitating the formation of the copper acetylide. This generally leads to a significant acceleration in reaction rates compared to neutral or electron-rich alkynes.[9]

  • Electron-Donating Groups (EDGs): Conversely, alkynes with EDGs are less acidic and can exhibit slower reaction kinetics.

  • Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the catalyst and the azide, slowing the reaction rate.

  • Coordinating Groups: Substituents containing heteroatoms (like the nitrogen atoms in a pyridazine ring) can potentially coordinate with the copper catalyst. This interaction can either be beneficial, by increasing the local concentration of the catalyst, or detrimental, by forming an overly stable, inactive complex.

A Comparative Analysis of Terminal Alkynes

To understand the unique position of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, we will compare it to a panel of commonly used terminal alkynes, each representing a distinct electronic profile.

AlkyneStructureClassPredicted ReactivityKey Characteristics & Considerations
Propargyl Alcohol Propargyl Alcohol StructureNeutral / Slightly ActivatedModerateBaseline standard; hydroxyl group provides a handle for further functionalization.
Phenylacetylene Phenylacetylene StructureNeutral (Aromatic)ModerateOften used as a standard; prone to oxidative homocoupling (Glaser coupling) side reactions.[10]
Methyl Propiolate Methyl Propiolate StructureElectron-DeficientHighHighly reactive due to the powerful electron-withdrawing ester group.[11] Can be susceptible to Michael addition by nucleophiles.
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Target Compound StructureElectron-Deficient (Heteroaromatic)Very HighCombines the activating effect of the ester with the electron-withdrawing nature of the pyridazine ring. The pyridazine moiety offers unique properties to the final product, such as potential for metal coordination or hydrogen bonding, which is valuable in drug design.[12][13]

In-Depth Focus: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

This novel alkyne presents a compelling combination of features for advanced applications.

  • Enhanced Reactivity: The structure contains two distinct electron-withdrawing moieties attached to the alkyne: the methyl ester and the 6-methylpyridazine ring. The pyridazine ring system is known to be electron-deficient due to the presence of two nitrogen atoms. This synergistic electron-withdrawing effect is predicted to make the terminal proton exceptionally acidic, leading to rapid formation of the copper acetylide and, consequently, very fast CuAAC reaction kinetics, likely exceeding that of methyl propiolate.

  • Functionality of the Resulting Triazole: The true value of this reagent lies in the properties it imparts to the final conjugate. The resulting 1-(biomolecule)-4-(methyl-pyridazinyl-ester)-1,2,3-triazole is not merely a linked product. The pyridazine ring introduces a heteroaromatic, polar, and basic functional group that can:

    • Act as a hydrogen bond acceptor.

    • Serve as a coordination site (ligand) for metal ions in metallo-drug development.

    • Modulate the solubility and pharmacokinetic properties of the conjugate.

    • Provide a rigid scaffold that can be exploited in rational drug design to orient other pharmacophoric elements.

  • Reduced Side Reactions: While electron-deficient alkynes can sometimes undergo side reactions, the CuAAC is typically so efficient that it outcompetes other pathways. Compared to simple aromatic alkynes like phenylacetylene, the high rate of the desired click reaction should minimize undesired oxidative homocoupling.[10]

Experimental Protocols

To empirically validate the predicted reactivity and provide a framework for optimization, we present a standardized protocol for a comparative kinetic analysis.

Protocol 1: Comparative Kinetic Analysis of Alkyne Reactivity in CuAAC

This protocol is designed to compare the reaction rates of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, methyl propiolate, and phenylacetylene.

Materials:

  • Benzyl Azide (standard azide)

  • Alkyne 1: Phenylacetylene

  • Alkyne 2: Methyl propiolate

  • Alkyne 3: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene) for LC-MS analysis

  • Reaction vials, magnetic stirrer, and temperature-controlled reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of each alkyne, benzyl azide, and the internal standard in the chosen solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, mix 10 µL of the 50 mM CuSO₄ stock with 20 µL of the 250 mM THPTA stock. This creates a 5:1 ligand-to-copper ratio, which protects biomolecules and accelerates the reaction.[14]

  • Reaction Setup (for each alkyne):

    • In a 1.5 mL reaction vial, add the following in order:

      • Solvent (e.g., 447 µL of H₂O:t-BuOH)

      • 10 µL of 100 mM Benzyl Azide stock (Final concentration: 1 mM)

      • 10 µL of 100 mM Alkyne stock (Final concentration: 1 mM)

      • 10 µL of 100 mM Internal Standard stock (Final concentration: 1 mM)

      • 3 µL of the Catalyst Premix (Final concentration: 0.1 mM Cu, 0.5 mM THPTA)

    • Vortex the mixture gently.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 20 µL of the freshly prepared 1 M Sodium Ascorbate stock (Final concentration: 20 mM).

    • Immediately vortex and start the timer.

    • At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot and quench it in 180 µL of methanol containing 0.1% formic acid.

    • Analyze the quenched samples by LC-MS.

  • Data Analysis:

    • Quantify the formation of the triazole product by integrating its peak area relative to the internal standard.

    • Plot the concentration of the product versus time for each alkyne.

    • Determine the initial reaction rate from the slope of the linear portion of the curve. Compare the rates to establish the reactivity order.

Visualizing the Process

The CuAAC Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the crucial role of the copper acetylide intermediate. The rate of formation of this intermediate is enhanced by electron-withdrawing groups on the alkyne.

CuAAC_Mechanism reactant reactant catalyst catalyst intermediate intermediate product product R_Alkyne R-C≡C-H (Terminal Alkyne) Cu_Acetylide R-C≡C-Cu(I) (Copper Acetylide) R_Alkyne->Cu_Acetylide -H⁺ R_Azide R'-N₃ (Azide) Cu_Triazolide Copper Triazolide Intermediate R_Azide->Cu_Triazolide + Azide Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Triazolide Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ Product->Cu_I Regenerates Catalyst Proton_Source H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for Kinetic Comparison

This workflow outlines the logical steps for comparing the reactivity of different terminal alkynes as described in Protocol 1.

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_result 4. Conclusion step step action action analysis analysis result result A Prepare Stocks: - Alkynes - Azide - Catalyst B Setup Parallel Reactions (One for each alkyne) A->B C Initiate with Sodium Ascorbate B->C D Sample at Time Points & Quench C->D E LC-MS Analysis D->E F Plot [Product] vs. Time E->F G Determine Initial Rates F->G H Compare Rates & Rank Alkyne Reactivity G->H

Caption: Workflow for comparative kinetic analysis of alkynes.

Conclusion and Outlook

The selection of a terminal alkyne is a critical decision in the design of experiments involving click chemistry. While standard alkynes like propargyl alcohol and phenylacetylene serve as reliable workhorses, the development of highly activated and functionalized alkynes opens new avenues for research.

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate stands out as a superior reagent for applications demanding both high reaction speed and the introduction of a versatile heteroaromatic moiety. Its dual electron-withdrawing substituents predict exceptional reactivity, potentially accelerating conjugation processes and enabling reactions at very low concentrations. The embedded pyridazine ring transforms the alkyne from a simple linker into a functional component of the final molecule, a feature of immense value in the fields of medicinal chemistry and chemical biology. By understanding the principles of alkyne reactivity and employing systematic comparative protocols, researchers can harness the full power of the CuAAC reaction to build complex molecular architectures with precision and efficiency.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • García-Vázquez, R., et al. (2018). Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu+-Catalyzed Addition of Azides to Iodoalkynes. The Journal of Organic Chemistry, 83(18), 11036-11046. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic Overview. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Li, Y., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2051. [Link]

  • Ali, T. H., Heidelberg, T., Hussen, R. S. D., & Tajuddin, H. A. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 16(8), 1143-1148. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Barale, E., et al. (2020). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 10(1), 1-15. [Link]

  • Diness, F., & Nielsen, T. E. (2009). Synthesis of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 687-691. [Link]

Sources

Comparative

A Comparative Guide to Validating the Biological Efficacy of Precursors to Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Abstract This guide provides a comprehensive framework for the synthesis and biological validation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its key synthetic precursors. The pyridazine scaffold is a well-est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis and biological validation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its key synthetic precursors. The pyridazine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a plausible synthetic pathway, elucidates the rationale for precursor selection, and presents detailed, self-validating experimental protocols to objectively assess and compare the biological efficacy of these compounds. We will focus on two primary areas of high therapeutic relevance for pyridazine derivatives: anticancer and antimicrobial activities.[4][5][6][7] By explaining the causality behind experimental design and providing tools for robust data analysis, this guide is intended to empower researchers, scientists, and drug development professionals in their exploration of novel pyridazine-based therapeutics.

Part 1: Synthesis Strategy and Precursor Analysis

The logical and efficient synthesis of the target compound is paramount. We propose a convergent synthesis strategy centered on a palladium-catalyzed cross-coupling reaction, which allows for the late-stage introduction of the reactive prop-2-ynoate moiety.

Proposed Synthetic Route: Sonogashira Coupling

The most direct route to Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate involves a Sonogashira coupling between a halogenated pyridazine and a terminal alkyne. This reaction is well-precedented and offers high yields and functional group tolerance.

G cluster_precursors Key Precursors cluster_reaction Reaction Conditions P1 Precursor A: 3-Iodo-6-methylpyridazine Final Final Product: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate P1->Final Sonogashira Coupling P2 Precursor B: Methyl prop-2-ynoate P2->Final R1 Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Et₃N (Base) THF (Solvent) R1->Final

Caption: Proposed Sonogashira coupling synthesis workflow.

Comparative Analysis of Precursors and Final Product

The biological activity of the final product is a composite of the contributions from its core scaffolds. Therefore, it is crucial to evaluate the precursors independently to understand their intrinsic properties.

  • Precursor A (3-Iodo-6-methylpyridazine): This molecule contains the core pyridazine pharmacophore. Its biological activity, if any, would be foundational. Its primary role is as a stable, reactive handle for the cross-coupling reaction.

  • Precursor B (Methyl prop-2-ynoate): A simple, commercially available alkyne. It is not expected to have significant specific biological activity on its own but is a crucial building block.

  • Final Product: The combination of the pyridazine core with the prop-2-ynoate group is significant. The terminal alkyne ester is an electron-deficient system, making it a potential Michael acceptor. This functionality could enable covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, potentially leading to irreversible inhibition and enhanced potency.

Table 1: Physicochemical Property Comparison | Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | | :--- | :--- | :--- | :--- | :--- | | Precursor A: 3-Iodo-6-methylpyridazine | | C₅H₅IN₂ | 220.01 | 1.5 | | Final Product: Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | alt text | C₉H₈N₂O₂ | 176.17 | 0.8 | | Alternative: Imatinib (Anticancer) | | C₂₉H₃₁N₇O | 493.60 | 4.5 |

(Note: Structures are illustrative representations; LogP values are estimated)

Part 2: Postulated Biological Activity and Mechanistic Rationale

Based on extensive literature on pyridazine derivatives, the primary therapeutic potentials are in oncology and infectious diseases.[5][8]

Anticancer Potential: Kinase Inhibition

Pyridazine-containing compounds have been successfully developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival, such as VEGFR and JNK1.[4][7] These enzymes utilize ATP to phosphorylate downstream substrates, propagating signals for cell growth and division. The planar pyridazine ring is adept at fitting into the flat, hydrophobic adenine-binding pocket of ATP-dependent enzymes.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Signal Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Signal Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Inhibitor Pyridazine Inhibitor (Postulated Target) Inhibitor->RTK  Inhibition

Caption: Postulated mechanism of action via kinase inhibition.

The introduction of the methyl prop-2-ynoate moiety may confer a covalent binding mechanism, potentially increasing the duration and potency of kinase inhibition compared to a non-covalent precursor.

Antimicrobial Potential

The nitrogen-rich pyridazine heterocycle can interfere with essential microbial processes. Various derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][9][10] The mechanism is often multifactorial but can involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Part 3: Experimental Validation Workflows and Protocols

To validate and compare the biological efficacy, a systematic, multi-tiered approach is required. The following protocols are designed to be robust, reproducible, and self-validating through the inclusion of appropriate controls.

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesize & Purify: - Precursor A - Final Product T1 Anticancer Assay (MTT Protocol) S1->T1 T2 Antimicrobial Assay (MIC Protocol) S1->T2 A1 Calculate IC₅₀ (Cancer) T1->A1 A2 Determine MIC (Antimicrobial) T2->A2 Comp Comparative Analysis A1->Comp A2->Comp

Caption: High-level workflow for experimental validation.

Protocol 1: In Vitro Anticancer Efficacy via MTT Assay

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Precursor A and the Final Product against a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon[7]).

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a loss of cell viability.

  • Causality & Design Rationale:

    • 96-Well Plate Format: Enables high-throughput screening of multiple concentrations and replicates.

    • Exponentially Growing Cells: Ensures that the observed effects are on proliferating cells, which is the primary target of most cytotoxic agents.

    • Serum-Containing Medium (e.g., 10% FBS): Provides necessary growth factors for cell health but can also bind to test compounds, making this a more physiologically relevant (stringent) test than serum-free conditions.

    • Positive Control (Doxorubicin): A well-characterized chemotherapy agent used to validate that the assay system is responsive to cytotoxic agents.

    • Vehicle Control (DMSO): The compounds are dissolved in DMSO. This control ensures that the solvent itself does not affect cell viability at the concentrations used.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of Precursor A, the Final Product, and Doxorubicin in sterile DMSO.

    • Perform a serial dilution of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "cells only" (negative control) and "vehicle control" (DMSO at the highest concentration used).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Observe the formation of purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals. Mix gently by pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Antimicrobial Efficacy via Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Objective: To determine the lowest concentration of Precursor A and the Final Product that visibly inhibits the growth of selected microbial strains (e.g., Staphylococcus aureus and Escherichia coli[5]).

  • Principle: The compounds are serially diluted in a 96-well plate, and a standard inoculum of bacteria is added. After incubation, bacterial growth is assessed visually or by measuring optical density.

  • Causality & Design Rationale:

    • Mueller-Hinton Broth (MHB): A standardized medium for antimicrobial susceptibility testing that supports the growth of most common pathogens and has minimal interference with antibiotic activity.

    • Standardized Inoculum (0.5 McFarland): Ensures that the number of bacteria is consistent across all tests, making the results reproducible and comparable to established standards.

    • Positive Control (Ciprofloxacin): A broad-spectrum antibiotic used to confirm the susceptibility of the test organisms and the validity of the assay.

    • Growth Control (No Compound): Confirms that the bacteria are viable and can grow under the assay conditions.

    • Sterility Control (No Bacteria): Confirms that the medium and test compounds are not contaminated.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of each test compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Grow bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to get the final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Assay Setup (96-Well Plate):

    • Add 50 µL of sterile MHB to wells 2 through 12 in several rows of a 96-well plate.

    • Add 100 µL of the stock compound solution (appropriately diluted from the 1 mg/mL stock) to well 1 of its assigned row.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be read using a plate reader.

Part 4: Data Interpretation and Comparative Analysis

Objective comparison requires standardized metrics. The results from the above protocols should be tabulated to facilitate direct comparison between the precursors, the final product, and established drugs.

Table 2: Template for Comparative Anticancer Efficacy Data

Compound IC₅₀ vs. MCF-7 (µM) IC₅₀ vs. HCT-116 (µM)
Precursor A: 3-Iodo-6-methylpyridazine [Experimental Value] [Experimental Value]
Final Product [Experimental Value] [Experimental Value]

| Doxorubicin (Control) | [Experimental Value] | [Experimental Value] |

  • Interpretation: A lower IC₅₀ value indicates higher potency. A significant drop in the IC₅₀ from Precursor A to the Final Product would suggest that the methyl prop-2-ynoate moiety is critical for cytotoxic activity.

Table 3: Template for Comparative Antimicrobial Efficacy Data

Compound MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
Precursor A: 3-Iodo-6-methylpyridazine [Experimental Value] [Experimental Value]
Final Product [Experimental Value] [Experimental Value]

| Ciprofloxacin (Control) | [Experimental Value] | [Experimental Value] |

  • Interpretation: A lower MIC value indicates stronger antimicrobial activity. Comparing the activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides insight into the compound's spectrum of activity.

Conclusion

This guide provides a systematic methodology for the synthesis and comparative biological evaluation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its primary precursor, 3-iodo-6-methylpyridazine. By dissecting the molecule into its core components and testing them alongside the final product, researchers can gain crucial structure-activity relationship (SAR) insights. The provided protocols for assessing anticancer and antimicrobial activity are robust, grounded in established standards, and designed to yield clear, comparable data. The potential for the final product to act as a covalent inhibitor due to its Michael acceptor functionality is a key hypothesis that can be explored through these validation studies. The results of this comparative analysis will be instrumental in determining the therapeutic potential of this novel pyridazine derivative and guiding future optimization efforts.

References

  • Al-Harbi, S. A., Bahashwan, S. A., Fayed, A. A., & Ali, M. A. (2012).
  • Bozdag, M., et al. (2025).
  • Chaudhary, P., & Sharma, P. K. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Conti, P., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry.
  • Deau, E., et al. (2021). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry.
  • Aver'yanova, E. V., et al. (2015). Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives.
  • El-Sayed, N. N. E., et al. (2024).
  • Gomes, P., et al. (2017).
  • Hafez, H. N., et al. (2017). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Journal of Heterocyclic Chemistry.
  • Giovannoni, M. P., et al. (2011). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. ChemMedChem.
  • Li, Y., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Al-Harbi, S. A., et al. (2012).
  • Kadir, M., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)
  • Deau, E., et al. (2023). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
  • El Bairi, K., et al. (2022).
  • Gedi, S. R., et al. (2025).
  • El-Gohary, N. S., et al. (2023).
  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. BenchChem.
  • Saini, M., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Substituted Oxadiazole-Pyridazin-3-One Derivatives as Antioxidant and Antimicrobial Agents. Anti-Infective Agents.
  • Turlington, M., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters.
  • Ghorab, M. M., et al. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin.

Sources

Validation

Spectroscopic Comparison of Substituted 6-Methylpyridazine Derivatives: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heteroaromatic scaffolds. 6-Methylpyridazine derivatives are privileged pharmacophores in modern drug discovery, frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heteroaromatic scaffolds. 6-Methylpyridazine derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, functionalizing the pyridazine ring at the C3, C4, or C5 positions yields regioisomers that are chemically similar but pharmacologically distinct.

This guide provides an objective, data-driven comparison of substituted 6-methylpyridazine derivatives, focusing on the mechanistic causality behind their spectroscopic behaviors and outlining self-validating protocols for their definitive characterization.

Mechanistic Causality in Spectroscopic Design

To differentiate substitution patterns on the 6-methylpyridazine core, we cannot rely on simple 1D 1H NMR alone; we must design a spectroscopic workflow that exploits the electronic and spatial realities of the molecule.

  • Regioisomer Differentiation via J-Coupling: The fundamental challenge is confirming the regiochemistry of substitution (e.g., C3 vs. C4). In a 3-substituted 6-methylpyridazine, the remaining ring protons (H4 and H5) are ortho to one another, resulting in a distinct, large coupling constant ( 3J4,5​≈8.5–9.0 Hz). Conversely, in a 4-substituted derivative, the remaining protons (H3 and H5) are meta to each other, yielding a much smaller coupling constant ( 4J3,5​≈1.5–2.5 Hz). This physical phenomenon provides absolute structural proof.

  • The 6-Methyl Group as an Internal Anchor (HMBC): In 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, the 6-methyl protons (typically resonating at δ 2.5–2.7 ppm) serve as a built-in spectroscopic anchor. Because these protons exhibit strong three-bond ( 3JCH​ ) correlations to the C5 carbon, we can sequentially walk around the heteroaromatic ring to map the exact position of substituents[1].

  • Solvation Phenomena and Electronic Effects: The choice of deuterated solvent is not arbitrary. Pyridazine nitrogen lone pairs are highly susceptible to hydrogen bonding and dipole interactions. Solvation phenomena can drastically alter the electron density of the ring, inducing significant chemical shift variations[2]. For example, switching from CDCl 3​ to DMSO- d6​ often results in a downfield shift of the ring protons due to the disruption of intramolecular electronic shielding.

Workflow N1 Purified 6-Methylpyridazine Derivative N2 Sample Preparation (CDCl3/DMSO-d6 + TMS) N1->N2 N3 NMR Spectroscopy (1H, 13C, HMBC, NOESY) N2->N3 N4 FT-IR Spectroscopy (ATR-Neat) N2->N4 N5 Mass Spectrometry (ESI-HRMS) N2->N5 N6 Data Integration & Cross-Validation N3->N6 N4->N6 N5->N6 N7 Structural Confirmation & Isomer Differentiation N6->N7

Spectroscopic characterization workflow for 6-methylpyridazine derivatives.

Comparative Spectroscopic Data

The electronic nature of the substituent—whether an Electron-Withdrawing Group (EWG) like a halogen, or an Electron-Donating Group (EDG) like a methoxy or amino group—dictates the shielding of the adjacent nuclei. Below is a comparative summary of representative 3-substituted and 4-substituted 6-methylpyridazines[1][3][4].

Table 1: Comparative NMR Chemical Shifts (in CDCl 3​ , 400 MHz)
Structural Feature3-Chloro-6-methylpyridazine (EWG at C3)4-Chloro-6-methylpyridazine (EWG at C4)6-Methylpyridazin-3(2H)-one (EDG-like at C3)
6-CH 3​ Protons ( 1 H) δ 2.70 (s, 3H) δ 2.65 (s, 3H) δ 2.35 (s, 3H)
Ring Protons ( 1 H) H4: δ 7.45 (d, J=8.8 Hz)H5: δ 7.30 (d, J=8.8 Hz)H3: δ 9.10 (d, J=2.0 Hz)H5: δ 7.55 (d, J=2.0 Hz)H4: δ 6.85 (d, J=9.5 Hz)H5: δ 7.15 (d, J=9.5 Hz)
C3 Carbon ( 13 C) δ 155.2 δ 150.8 δ 162.5 (C=O)
C6 Carbon ( 13 C) δ 158.4 δ 159.1 δ 145.2
Table 2: Key IR Vibrational Frequencies and MS Fragmentation
Compound TypeKey FT-IR Bands (cm −1 )Primary ESI-MS Fragmentation Pathway
3-Halo-6-methylpyridazines 1580 (C=N stretch), 1050 (C-Cl stretch)[M+H] + Loss of N 2​ (-28 Da), Loss of HCl
6-Methylpyridazin-3(2H)-ones 1650-1680 (C=O stretch), 3200-3100 (N-H)[M+H] + Loss of CO (-28 Da), Loss of N 2​
4-Amino-6-methylpyridazines 3400, 3320 (N-H primary amine stretch)[M+H] +

Loss of NH 3​ (-17 Da)

Logic L1 Substituent on Pyridazine Ring L2 Electron-Donating Group (EDG) (e.g., -OH, -OCH3) L1->L2 L3 Electron-Withdrawing Group (EWG) (e.g., -Cl, -COOH) L1->L3 L4 Increased Shielding (Higher Electron Density) L2->L4 L5 Decreased Shielding (Lower Electron Density) L3->L5 L6 Upfield Shift in 1H/13C NMR (Lower ppm) L4->L6 L7 Downfield Shift in 1H/13C NMR (Higher ppm) L5->L7

Causality of substituent electronic effects on NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical step must contain an internal validation mechanism. The following protocols are designed to prevent false positives during structural elucidation.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 5–10 mg of the highly purified 6-methylpyridazine derivative in 0.6 mL of CDCl 3​ (or DMSO- d6​ if highly polar, such as pyridazinones[3]).

  • Internal Validation (Lock & Shim): Add 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must resolve as a sharp singlet at exactly δ 0.00 ppm with a line width at half height ( w1/2​ ) of < 1.0 Hz. If the peak is broad, the magnetic field is poorly shimmed, and J -coupling values will be unreliable.

  • Pulse Calibration: Perform a 90° pulse calibration (nutation experiment) specific to the sample to maximize signal-to-noise ratio, compensating for any changes in the dielectric constant of the solvent[2].

  • Acquisition: Acquire 1 H (16 scans), 13 C (1024 scans), and 1 H- 13 C HMBC.

  • Data Processing: Apply a zero-filling factor of 2 and a mild exponential window function (LB = 0.3 Hz for 1 H) to enhance resolution without distorting the critical J4,5​ or J3,5​ coupling constants.

Protocol B: Attenuated Total Reflection FT-IR (ATR-Neat)
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Internal Validation (Background): Acquire a background spectrum (32 scans) of the ambient atmosphere. Validation Check: Ensure water vapor (3900–3500 cm −1 ) and CO 2​ (2350 cm −1 ) peaks are properly subtracted. A flat baseline confirms instrument readiness.

  • Sample Acquisition: Place 1–2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans at 4 cm −1 resolution[4].

  • Analysis: Identify the diagnostic C=N ring stretches (~1580 cm −1 ) and substituent-specific bands (e.g., C=O at 1650 cm −1 for 6-methylpyridazin-3(2H)-one).

Protocol C: ESI-HRMS (High-Resolution Mass Spectrometry)
  • Sample Dilution: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Internal Validation (Lock Mass): Co-infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771). Validation Check: The instrument must actively correct the mass axis using this known standard, ensuring a mass error of < 5 ppm.

  • Acquisition: Operate in positive Electrospray Ionization (ESI+) mode. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V to induce mild in-source fragmentation (useful for observing the characteristic loss of N 2​ from the pyridazine core).

References

  • Zou Xiajuan, Jin Guiyu. "1-Aryl-1,4-Dihydro-3-Acylhydrazinocarbonyl-6-Methylpyridazin-4-One and Their Biological Activity." NYXXB.
  • PubChem. "6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem." National Institutes of Health (NIH).
  • ResearchGate. "NMR Techniques for the Investigation of Solvation Phenomena and Noncovalent Interactions." ResearchGate.
  • Nakagome, Takenari. "Synthesis of Pyridazine Derivatives. III. The Structure of 3-Substituted 6-Methylpyridazine N-Oxides." YAKUGAKU ZASSHI, J-Stage.

Sources

Comparative

Comparative Guide to the Coupling Efficiency of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in Organic Synthesis

A Senior Application Scientist's Guide to Optimizing C-C Bond Formation on the Pyridazine Scaffold Abstract Pyridazine-containing compounds are crucial pharmacophores in modern drug discovery and pivotal components in ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing C-C Bond Formation on the Pyridazine Scaffold

Abstract

Pyridazine-containing compounds are crucial pharmacophores in modern drug discovery and pivotal components in materials science. Their synthesis often relies on robust and efficient carbon-carbon bond-forming reactions. This guide provides a comprehensive benchmark of the coupling efficiency for a key building block, Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. We will focus on the Sonogashira reaction as the primary and most direct synthetic route. Furthermore, we will compare its performance and strategic value against alternative palladium-catalyzed cross-coupling methodologies, namely the Suzuki-Miyaura and Heck reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of reaction parameters to guide catalyst selection and process optimization.

The Strategic Importance of the Pyridazine-Alkyne Motif

The pyridazine ring is an electron-deficient diazine, a characteristic that imparts unique electronic properties and metabolic stability to molecules. When conjugated with an alkyne, as in Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, the resulting scaffold becomes a versatile intermediate. The alkyne moiety can participate in a wide array of subsequent transformations, including cycloadditions (e.g., "click" chemistry), further cross-couplings, and reductions, making it an invaluable building block for creating complex molecular architectures. The Sonogashira reaction, which directly couples a terminal alkyne with an aryl or vinyl halide, stands as the most atom-economical and direct method for forging this critical sp²-sp C-C bond.[1][2]

Primary Synthetic Route: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing arylalkynes.[3] It typically utilizes a dual-catalyst system of palladium and copper(I) in the presence of a base.[2] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making halopyridazines excellent substrates for this transformation.[4][5]

2.1. Causality of Experimental Choices

Why a Dual Catalyst System? The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This transmetalation-ready species dramatically accelerates the transfer of the alkynyl group to the palladium center, allowing the reaction to proceed under mild conditions.[3]

Copper-Free Variant: A significant drawback of the traditional Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesirable diyne byproduct.[6] This is particularly problematic in the presence of oxygen. Consequently, copper-free Sonogashira protocols have been developed, which, while avoiding Glaser coupling, may require more forcing conditions or highly specialized ligands to achieve comparable efficiency.[1][7]

Choice of Palladium Catalyst & Ligand:

  • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the workhorses of Sonogashira couplings. They are commercially available and effective for a wide range of substrates.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: For more challenging couplings, or to improve catalyst stability and turnover numbers, palladium complexes with NHC ligands can offer superior performance.[1]

  • Bulky, Electron-Rich Phosphines: Ligands like SPhos or XPhos can accelerate the reductive elimination step and are often employed in copper-free systems.

Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HX byproduct and can also act as a solvent.[2] Aprotic polar solvents like DMF or THF are commonly used to ensure the solubility of all reaction components.

2.2. Catalytic Cycle of the Sonogashira Reaction

The mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl cu_x Cu(I)X transmetalation->cu_x Regenerates Cu(I) reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡CR² reductive_elimination->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->transmetalation Forms Alkynylpalladium base_h Base-H⁺X⁻ alkyne H-C≡CR² alkyne->cu_acetylide CuX, Base base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Benchmarking Coupling Efficiency: A Model System Approach

To provide quantitative data, we will benchmark the Sonogashira coupling using a model system that directly leads to the target molecule's core: the reaction of 3-bromo-6-methylpyridazine with methyl propiolate .

EntryPd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1PdCl₂(PPh₃)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392[8]
2Pd(OAc)₂ (2)PPh₃ (4)CuI (4)Et₃NTHF65685[9]
3Pd(PPh₃)₄ (5)-CuI (5)Et₃N/DMFDMF801288[4]
4PdCl₂(dppf) (3)-CuI (6)Cs₂CO₃Dioxane1001278[10]
5Pd₂(dba)₃ (2)SPhos (4)None (Cu-Free)Cs₂CO₃Toluene1101675[6]

Analysis and Expertise:

  • Entries 1-3 represent standard, highly effective conditions. The combination of a Pd(II) precatalyst, triphenylphosphine ligand, CuI, and an amine base consistently delivers high yields for heteroaromatic systems.[8][9] The choice between PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd(PPh₃)₄ often comes down to cost, air stability, and ease of handling, with all being effective.[3][11]

  • Entry 4 utilizes a bidentate phosphine ligand (dppf). While effective, the yield is slightly lower, which can sometimes occur with electron-deficient heterocycles where monoligated palladium species are highly active.[10]

  • Entry 5 demonstrates a viable copper-free protocol.[6] The use of a stronger base (Cs₂CO₃) and a bulky, electron-rich Buchwald-type ligand (SPhos) is necessary to facilitate the reaction in the absence of copper. While this successfully avoids Glaser homocoupling, it often requires higher temperatures and may result in slightly lower yields.

Comparative Analysis with Alternative Coupling Strategies

While Sonogashira is the most direct route, it is valuable to compare it with other palladium-catalyzed reactions for constructing related C-C bonds on the pyridazine core.

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming sp²-sp² bonds but can also be adapted for sp²-sp bond formation using alkynylboron reagents.[12][13]

  • Strategy: Couple 3-bromo-6-methylpyridazine with an alkynylboronic acid or a more stable potassium alkynyltrifluoroborate.[10]

  • Advantages: Boronic acids and their derivatives are generally non-toxic and many are commercially available or readily prepared. The reaction has exceptionally broad functional group tolerance.[4][12]

  • Disadvantages: This is a less direct route as it requires the prior synthesis of the alkynylboron species. The stability of some alkynylboronic acids can be a concern, though trifluoroborates offer a robust alternative.[10] Yields for coupling pyridazines via Suzuki can sometimes be modest (14-28% in some reported cases) due to competing side reactions.[4]

4.2. Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[14]

  • Strategy: Couple 3-bromo-6-methylpyridazine with methyl acrylate. This would yield Methyl 3-(6-methylpyridazin-3-yl)acrylate, an α,β-unsaturated ester, not the target alkyne.

  • Advantages: A direct method for creating a C-C double bond, useful if a conjugated alkene is the desired final product.[14][15]

  • Disadvantages: This reaction does not produce the target alkyne functionality. It forms a different, albeit still valuable, chemical scaffold. Regioselectivity can sometimes be an issue, though with terminal acrylates, the trans β-substituted product is heavily favored.[14][16]

Caption: Strategic comparison of coupling reactions for pyridazine functionalization.

Detailed Experimental Protocols
5.1. Protocol 1: Optimized Sonogashira Coupling (Model System)

This protocol is based on the highest-yielding literature precedents for similar substrates.[8]

Experimental_Workflow Setup 1. Reaction Setup - Dry Schlenk flask - Add PdCl₂(PPh₃)₂, PPh₃, CuI - Add 3-bromo-6-methylpyridazine Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) Setup->Inert Reagents 3. Reagent Addition - Add anhydrous DMF - Add Et₃N - Add methyl propiolate (via syringe) Inert->Reagents Reaction 4. Reaction - Heat to 100 °C - Stir for 3 hours - Monitor by TLC/LC-MS Reagents->Reaction Workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography (Silica gel) Workup->Purification Product 7. Final Product - Characterize (NMR, HRMS) Purification->Product

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate proper disposal procedures

An Operational and Disposal Blueprint for handling Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate requires a rigorous understanding of both its structural reactivity and its environmental impact. As a specialized heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Operational and Disposal Blueprint for handling Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate requires a rigorous understanding of both its structural reactivity and its environmental impact. As a specialized heterocyclic alkyne utilized in advanced drug development and cross-coupling methodologies, this compound presents unique toxicological and logistical challenges that mandate strict adherence to laboratory safety protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step framework for the safe handling, spill decontamination, and terminal disposal of this chemical.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate features two primary structural liabilities:

  • The Prop-2-ynoate Moiety (Michael Acceptor): The electron-deficient alkyne conjugated to an ester acts as a potent electrophile. Chemicals containing polarized α,β -unsaturated substructures or acetylenic equivalents are known to act as Michael acceptors[1][2]. In a biological context, these electrophiles react covalently with nucleophilic thiol groups (such as glutathione or cysteine residues) in skin proteins[1][3]. This irreversible binding leads to haptenation, triggering an immune response that manifests as severe allergic contact dermatitis (skin sensitization)[4].

  • The Pyridazine Ring: Diazine heterocycles are generally harmful if swallowed, inhaled, or absorbed through the skin, and act as respiratory irritants[5][6]. Furthermore, upon thermal decomposition or combustion, the nitrogen-rich ring releases highly toxic vapors, including nitrogen oxides ( NOx​ ) and potentially cyanides[7].

Sensitization A Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (Electrophilic Alkyne) B Dermal Penetration A->B C Nucleophilic Attack (Cysteine/Thiol Residues) B->C D Covalent Adduct Formation (Haptenation) C->D E Immune System Recognition (Langerhans Cells) D->E F Allergic Contact Dermatitis (Sensitization) E->F

Mechanistic pathway of skin sensitization via Michael addition to epidermal proteins.

Quantitative Data & Logistical Parameters

To ensure operational readiness, all handling and disposal parameters are summarized below.

Table 1: Required Personal Protective Equipment (PPE)

PPE Category Specification Mechanistic Rationale
Gloves Nitrile (Double-gloved) or Butyl rubber Prevents thiol-reactive haptenation and skin sensitization[1].
Eye Protection EN166 / NIOSH approved safety goggles Protects against severe eye irritation and aerosolized particulates[6][8].
Respirator N95/P100 particulate filter (if outside hood) Mitigates inhalation of irritating dust/vapors[6].

| Body | Flame-retardant lab coat | Protects against the combustible nature of the organic solid/liquid[9]. |

Table 2: Waste Segregation & Storage Parameters

Parameter Specification Regulatory / Safety Rationale
Waste Classification Non-Halogenated Organic Hazardous Waste Must be segregated from heavy metals and strong oxidizers to prevent unwanted reactions[10].
Fill Limit 70% - 80% Maximum Capacity Allows for vapor expansion and minimizes spill risk during transit[10].

| Containment | Secondary containment trays | Prevents catastrophic release into floor drains or sinks in the event of primary vessel failure[11][12]. |

Experimental Protocols: Spill Response & Decontamination

In the event of a localized spill, immediate and methodical action is required to prevent environmental discharge and personnel exposure.

Step-by-Step Decontamination Methodology:

  • Isolate the Area: Immediately evacuate non-essential personnel. Eliminate all sources of ignition, as the material and its solvent vehicles are likely combustible[7][9].

  • Don Emergency PPE: Ensure the spill responder is equipped with a fitted respirator, chemical-resistant boots, and heavy-duty nitrile gloves[7].

  • Containment: Do not use water to flush the spill, as the compound may spread in water systems and contaminate drains[6][9]. Instead, surround the spill with an inert, non-combustible absorbent material such as silica gel, sand, or vermiculite[6].

  • Collection: Use non-sparking tools to sweep the absorbed mixture[5][7]. Place the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water only after the bulk chemical has been physically removed. Collect all wash water as hazardous waste[5].

Terminal Waste Disposal Procedures

Because Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate contains both a reactive alkyne and a nitrogenous heterocycle, it cannot be disposed of via standard drain or municipal waste routes[6][10].

Step-by-Step Accumulation and Disposal Workflow:

  • Segregation: Collect the chemical (and any contaminated packaging, gloves, or reaction solvents) in a dedicated "Non-Halogenated Organic Waste" container. Do not mix with strong acids, bases, or oxidizing agents[5][10].

  • Labeling: Immediately label the container with the exact chemical name, approximate concentration, and primary GHS hazards (e.g., "Combustible", "Skin Sensitizer", "Toxic")[10][11].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area equipped with secondary containment, kept cool and well-ventilated[11][12].

  • Terminal Destruction: Transfer the waste to a licensed professional waste disposal service[8]. The mandatory disposal method for this compound is chemical incineration . Crucially, the incinerator must be equipped with an afterburner and a scrubber to safely neutralize the toxic nitrogen oxides ( NOx​ ) generated by the combustion of the pyridazine ring[7][8].

WasteFlow Gen Waste Generation (Reaction/Spill) Seg Segregation (Halogen-free Organic) Gen->Seg Warn DO NOT Drain Dispose Gen->Warn Cont Secondary Containment (Vented Cap, <80% Full) Seg->Cont Label GHS Labeling (Toxic, Combustible) Cont->Label Store Satellite Accumulation Area (Away from Oxidizers) Label->Store Disp Licensed Incineration (Afterburner & Scrubber) Store->Disp

Standard operating workflow for the accumulation, segregation, and disposal of hazardous waste.

References

  • High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles. ACS Publications. Available at:[Link]

  • Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain. PubMed / National Institutes of Health. Available at:[Link]

  • Hazardous (Chemical) Waste Disposal Procedure. Humber Polytechnic. Available at:[Link]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

An In-Depth Technical Guide for Laboratory Professionals In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Methyl 3-(6-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

  • The Pyridazine Moiety : Pyridazine and its derivatives are known to be irritants.[1][2] They can cause skin, eye, and respiratory irritation.[2] Handling should always be performed in a well-ventilated area to avoid inhalation of vapors or dust.[1][2]

  • The Prop-2-ynoate Ester Moiety : Propiolate esters, such as methyl propiolate, are often flammable liquids and vapors.[3] They are also known lachrymators, meaning they can cause tearing, and are irritants to the skin, eyes, and respiratory tract.[3] It is crucial to keep these compounds away from sources of ignition and to use spark-proof tools.[3]

Based on this analysis, it is prudent to treat Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate as a substance that is potentially flammable, an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. The following table outlines the minimum required PPE.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes and conform to EN166 or NIOSH standards.[1] A face shield should be worn over goggles, especially during procedures with a high risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use. Double gloving is advised for enhanced protection.[4]
Body Protection Flame-Resistant Laboratory CoatA lab coat that fastens securely is mandatory. Ensure sleeves are fully extended to protect the wrists.[4]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are necessary to protect against chemical spills and falling objects.[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Experimental Workflow: Safe Handling of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Perform reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_quench Quench reaction safely handling_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate waste streams cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Properly doff and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural workflow for the safe handling of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

Detailed Experimental Protocol:
  • Preparation:

    • Before commencing any work, ensure all required PPE is worn correctly as detailed in the table above.[4]

    • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather all necessary chemicals, glassware, and equipment. Ensure all glassware is clean and dry.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the certified chemical fume hood to prevent inhalation of any dust particles.[4]

    • Use spark-proof tools and ground equipment when transferring the material to minimize the risk of ignition.[3]

    • If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following established laboratory procedures for the specific reagents used.

    • Perform extractions and purifications within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and equipment that have come into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste Waste Streams cluster_container Disposal Containers waste_solid Unused/Expired Solid Compound container_solid Designated, Labeled Hazardous Waste Container waste_solid->container_solid waste_liquid Contaminated Solvents/Solutions container_liquid Labeled Solvent Waste Container waste_liquid->container_liquid waste_ppe Used PPE (Gloves, etc.) container_ppe Contaminated Solid Waste Bin waste_ppe->container_ppe

Caption: A guide for the proper segregation of waste generated during the handling of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate.

  • Unused/Expired Solid Compound : Place in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Solvents and Solutions : Collect in a designated, labeled hazardous waste container for flammable organic solvents.

  • Used PPE : Dispose of contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container.[1]

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for similar compounds.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

  • Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

  • Spills : Evacuate the area and remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently handle Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, ensuring their personal safety and the integrity of their valuable work.

References

  • Cole-Parmer. Material Safety Data Sheet - Methyl propiolate, 99%. [Link]

  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

  • Organic Syntheses. Hydrosilylation of Propiolate Esters. [Link]

  • NextSDS. methyl 3-(2-methylphenyl)prop-2-ynoate — Chemical Substance Information. [Link]

  • Ms. Kropac. Ester Lab Student Handout. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
© Copyright 2026 BenchChem. All Rights Reserved.